3,5-Bis(trifluoromethyl)benzamidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSQHVIVLYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544534 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97603-94-6 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial characteristic for its use in biological assays and as a ligand in affinity chromatography. The presence of two trifluoromethyl (CF₃) groups significantly impacts the molecule's electronic and steric properties, increasing its lipophilicity and metabolic stability compared to unsubstituted benzamidine.
| Property | Value | Source |
| CAS Number | 97603-94-6 | N/A |
| Molecular Formula | C₉H₇ClF₆N₂ | N/A |
| Molecular Weight | 292.61 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible and established synthetic route can be proposed based on the well-known Pinner reaction or the conversion of nitriles to amidines via an amidoxime intermediate.[1][2][3] The logical starting material for this synthesis is 3,5-bis(trifluoromethyl)benzonitrile.
Proposed Synthetic Pathway: The Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[2][3][4]
dot
Caption: Proposed Pinner reaction pathway for synthesis.
Experimental Protocol Outline:
-
Imidate Formation: 3,5-Bis(trifluoromethyl)benzonitrile is dissolved in an anhydrous alcohol (e.g., ethanol). Anhydrous hydrogen chloride gas is then bubbled through the solution at a controlled low temperature. This reaction forms the corresponding imidate hydrochloride salt (Pinner salt) as a precipitate.
-
Amidine Formation: The isolated imidate salt is then treated with a solution of ammonia in an appropriate solvent to yield the free base, 3,5-bis(trifluoromethyl)benzamidine.
-
Salt Formation: The resulting benzamidine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Mechanism of Action: Serine Protease Inhibition
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5][6][7][8][9] The amidinium group of benzamidine is positively charged at physiological pH and mimics the side chain of arginine, a common substrate for these proteases. This allows the inhibitor to bind to the S1 specificity pocket of the protease, which contains a conserved aspartic acid residue (Asp189 in trypsin). The electrostatic interaction between the positively charged amidinium group and the negatively charged carboxylate of the aspartate residue is a key determinant of binding affinity.
The two trifluoromethyl groups at the 3 and 5 positions of the benzene ring in this compound are expected to significantly influence its inhibitory activity. These electron-withdrawing groups can enhance the acidity of the amidinium proton, potentially strengthening the electrostatic interaction with the S1 pocket. Furthermore, the lipophilic nature of the trifluoromethyl groups can lead to favorable hydrophobic interactions with non-polar residues lining the binding pocket, thereby increasing the overall binding affinity and specificity.[6]
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
3,5-Bis(trifluoromethyl)benzamidine hydrochloride structure and properties
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key functional groups: a benzamidine moiety and a 3,5-bis(trifluoromethyl)phenyl ring system. The amidine group is a strong basic group and a bioisostere for guanidine, known for its ability to form strong hydrogen bonds and salt bridges, enabling it to interact with the active sites of enzymes like proteases and kinases. The trifluoromethyl (CF₃) groups are critical pharmacophores that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This unique combination makes this compound a valuable scaffold for the synthesis of novel therapeutic agents, particularly enzyme inhibitors and receptor modulators. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications.
Chemical Structure and Properties
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in synthetic applications.
Compound Identification
| Identifier | Value | Reference |
| CAS Number | 97603-94-6 | [1] |
| Molecular Formula | C₉H₇ClF₆N₂ | |
| Molecular Weight | 292.61 g/mol | |
| IUPAC Name | 3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
| Alternate Names | 3,5-Bis(trifluoromethyl)benzimidamide hydrochloride | |
| SMILES | NC(=N)c1cc(cc(c1)C(F)(F)F)C(F)(F)F.Cl |
Physicochemical Properties
Quantitative experimental data for the hydrochloride salt is sparse in public literature. The following table includes data from safety data sheets and calculated values for the related free base or amide where noted.
| Property | Value | Notes | Reference |
| Melting Point | 118 °C | Experimental | [2] |
| Boiling Point | 211.9 °C at 760 mmHg | Experimental | [2] |
| logP | 2.823 | Calculated (for the corresponding benzamide) | |
| Water Solubility | log₁₀(S) = -3.85 mol/L | Calculated (for the corresponding benzamide) | |
| pKa | Not Available | Experimental data not found |
Synthesis and Experimental Protocols
Proposed Synthesis via Pinner Reaction
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[3][4]
Caption: Proposed synthesis workflow via the Pinner reaction.
Experimental Protocol: Proposed Synthesis
This protocol is a representative procedure based on the general Pinner reaction.[3][4] The precursor, 3,5-bis(trifluoromethyl)benzonitrile, can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene.[5]
Step 1: Formation of Ethyl 3,5-bis(trifluoromethyl)benzimidate Hydrochloride (Pinner Salt)
-
A solution of 3,5-bis(trifluoromethyl)benzonitrile (1 eq.) in a minimal amount of anhydrous chloroform or diethyl ether is prepared in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet tube, and drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous ethanol (1.1 eq.) is added to the solution.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0 °C.
-
The reaction is monitored for the precipitation of the Pinner salt. Once precipitation is complete, the bubbling is stopped.
-
The reaction mixture is allowed to stand at 0-5 °C for several hours or overnight to ensure complete formation of the salt.
-
The precipitated solid is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried in vacuo to yield the crude ethyl 3,5-bis(trifluoromethyl)benzimidate hydrochloride.
Step 2: Ammonolysis to this compound
-
The crude Pinner salt from Step 1 is suspended in anhydrous ethanol at room temperature.
-
The suspension is cooled to 0 °C.
-
Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added.
-
The reaction mixture is stirred at room temperature until the conversion is complete (monitoring by TLC or LC-MS is recommended).
-
The solvent and excess ammonia are removed under reduced pressure.
-
The resulting solid residue is triturated with diethyl ether, filtered, and dried to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Spectroscopic Characterization
Publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. The following describes the expected spectral characteristics based on its chemical structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Two signals expected in the aromatic region (approx. 7.5-8.5 ppm). One singlet (or narrow triplet) for the proton at the 4-position and one singlet (or narrow triplet) for the two equivalent protons at the 2- and 6-positions. - Amidine Protons (-C(=NH₂)NH₂): Broad signals due to the four N-H protons, which may exchange with solvent protons (e.g., D₂O). Their chemical shift can vary widely. |
| ¹³C NMR | - Aromatic Carbons: Signals expected in the aromatic region (approx. 120-140 ppm). The carbons attached to the CF₃ groups (C3, C5) will appear as quartets due to C-F coupling. The ipso-carbon (C1) and the carbons at the 2, 4, and 6 positions will also be visible. - CF₃ Carbons: A quartet signal expected around 120-125 ppm with a large ¹JCF coupling constant. - Amidine Carbon (C=N): A signal expected in the range of 160-170 ppm. |
| IR Spectroscopy | - N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region. - C=N Stretching: A strong absorption band around 1650-1690 cm⁻¹. - C-F Stretching: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion: The free base (C₉H₆F₆N₂) has a monoisotopic mass of 256.04 Da. In ESI+, the [M+H]⁺ ion would be observed at m/z 257.05. |
Biological Activity and Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for creating libraries of more complex molecules for screening and lead optimization.
Caption: Role of the scaffold in a drug discovery workflow.
Applications as a Scaffold
The utility of this scaffold has been demonstrated in the development of inhibitors for several important drug targets.
| Target Class | Specific Target | Reported Activity of Derivatives | Reference |
| Chemokine Receptors | CCR2 | Potent antagonists with IC₅₀ values of 30-50 nM in binding and functional assays. Used in inflammation. | [6] |
| Lipid Transfer Proteins | CETP | Novel inhibitors with IC₅₀ values as low as 0.69 µM. Relevant for treating dyslipidemia. | [7] |
| Cholinesterases | AChE & BuChE | Dual inhibitors with IC₅₀ values ranging from 9.2 to 196.2 µM. Potential for Alzheimer's disease treatment. | [8] |
| Neurokinin Receptors | Substance P (NK₁) | Serves as a key intermediate in the synthesis of NK₁ receptor antagonists, used as antiemetics. | [5] |
Experimental Protocol: Cholinesterase Inhibition Assay
The following is a summary of the Ellman's method, commonly used to screen compounds for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, as was done for derivatives of this scaffold.[8]
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation (yellow 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Conclusion
This compound is a strategically important building block in modern drug discovery. While detailed physicochemical and spectroscopic data on the compound itself are not widely published, its value is clearly demonstrated through its successful application in developing potent and selective modulators for a range of biological targets. The combination of the bio-functional amidine group and the pharmacokinetically favorable bis(trifluoromethyl)phenyl motif provides a robust platform for generating novel chemical entities with therapeutic potential. Future work will likely see this scaffold utilized in the exploration of new target classes and the development of next-generation clinical candidates.
References
- 1. fishersci.dk [fishersci.dk]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 97603-94-6 Name: [xixisys.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Allure of the Amidine: A Technical Guide to the Discovery and History of Benzamidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of benzamidine and its derivatives from a simple organic molecule to a cornerstone of protease inhibition research and a scaffold for therapeutic drug design is a compelling narrative of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of benzamidine inhibitors. We will delve into the seminal discoveries that first identified their inhibitory properties, the key chemical modifications that have refined their potency and selectivity, and their impact on our understanding of serine protease function in health and disease. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the intricate signaling pathways where these inhibitors play a crucial role.
The Dawn of a New Inhibitor Class: Early Discoveries
The story of benzamidine as a protease inhibitor begins in the 1960s. Early investigations into the substrate specificity of trypsin revealed that the enzyme preferentially cleaves peptide bonds following basic amino acids, namely arginine and lysine. This specificity is dictated by the presence of an aspartic acid residue (Asp189) at the bottom of the S1 binding pocket, which forms a salt bridge with the positively charged side chains of these amino acids.
In 1963, researchers Inagami and Murachi reported that various aliphatic and aromatic amines could inhibit trypsin, laying the groundwork for the exploration of small molecule inhibitors that could mimic the key interactions of natural substrates.[1] This led to the systematic investigation of compounds bearing a positively charged group that could fit into the S1 pocket.
A pivotal moment came in 1968 when Markwardt and his colleagues published their extensive studies on benzamidine and its derivatives as inhibitors of trypsin, plasmin, and thrombin.[2] Their work established benzamidine as a potent, reversible, and competitive inhibitor of these trypsin-like serine proteases. The positively charged amidinium group of benzamidine was shown to be the key pharmacophore, effectively mimicking the guanidinium group of arginine and the protonated amino group of lysine, thus allowing it to bind with high affinity to the S1 pocket of these enzymes. This discovery opened the floodgates for the synthesis and evaluation of a vast number of benzamidine derivatives, each aiming to improve upon the potency and selectivity of the parent molecule.
Quantitative Analysis of Benzamidine Inhibitors
The inhibitory potency of benzamidine and its derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions.
The following tables summarize the Kᵢ and IC₅₀ values for benzamidine and a selection of its derivatives against several key serine proteases. This data, compiled from various studies, highlights the structure-activity relationships (SAR) that have guided the development of more potent and selective inhibitors.
Table 1: Inhibition Constants (Kᵢ) of Benzamidine and Derivatives against Serine Proteases
| Inhibitor | Target Protease | Kᵢ (µM) | Reference |
| Benzamidine | Trypsin | 19 | |
| Benzamidine | Thrombin | 220 | [3] |
| Benzamidine | Plasmin | 350 | [3] |
| 4-Aminobenzamidine | Trypsin | Lower than Benzamidine | [1] |
| Pentamidine | Plasmin | 2.1 ± 0.8 | [4] |
| Pentamidine | Thrombin | 4.5 ± 2.3 | [5] |
| Pentamidine | tPA | 43 ± 9.7 | [5] |
| Tri-AMB (trivalent) | Plasmin | 3.9 ± 1.7 | [2][4] |
| Chloroaniline 1 (ST368) | Factor Xa | 0.0015 | [6] |
Table 2: IC₅₀ Values of Benzamidine Derivatives
| Inhibitor | Target | IC₅₀ (µM) | Reference |
| Benzamidine | Trypsin | High (mM range) | [7] |
| Aprotinin | Trypsin | 1.02 | [7] |
| Potato Inhibitors I & II | Trypsin | 1.46 and 2.33 | [7] |
| Benzamidine | Annular Clot Assay | 1141 ± 114 | [3] |
| Pentamidine | Annular Clot Assay | Comparable to Ki | [3] |
| Tri-AMB | Annular Clot Assay | Comparable to Ki | [3] |
Experimental Protocols
The characterization of benzamidine inhibitors relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a key benzamidine derivative and a standard enzyme inhibition assay.
Synthesis of 4-Aminobenzamidine Dihydrochloride
4-Aminobenzamidine is a versatile intermediate and a more potent inhibitor of trypsin than benzamidine itself.[1] The following is a representative synthesis protocol:
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride
-
Ammonia
-
Reagents for cyanation, addition, amination, and reduction steps[1]
-
Hydrochloric acid
-
Ethanol
-
Ethyl acetate
Procedure:
-
Cyanation, Addition, and Amination: 4-Nitrobenzoic acid is converted to 4-aminobenzamidine dihydrochloride through a multi-step process involving cyanation, addition, and amination reactions.[1]
-
Reduction: The nitro group is then reduced to an amino group.
-
Salt Formation: The final product is isolated as the dihydrochloride salt. The reaction solution is cooled, and concentrated hydrochloric acid is added to adjust the pH to 3-4 with vigorous stirring.
-
Precipitation: After stirring, absolute ethanol is added, followed by ethyl acetate, to precipitate the product.
-
Isolation and Drying: The precipitate is collected by filtration, washed, and dried under reduced pressure to yield 4-aminobenzamidine dihydrochloride as a white solid.[1]
Serine Protease Inhibition Assay (Trypsin Inhibition Assay using BAPNA)
This protocol describes a common method for determining the inhibitory activity of a compound against a serine protease, using trypsin and the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as an example.[8][9] The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which has a yellow color and can be quantified spectrophotometrically at 410 nm.
Materials:
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich B3279)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Calcium chloride (CaCl₂) (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO)
-
Benzamidine inhibitor (or test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Trypsin Solution: Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1 mg/mL in 1 mM HCl). Dilute to the desired final concentration in Tris-HCl buffer just before use.
-
BAPNA Stock Solution: Dissolve BAPNA in DMSO (e.g., 10 mM).
-
Inhibitor Stock Solution: Dissolve the benzamidine inhibitor in DMSO at a high concentration. Prepare a series of dilutions in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer and BAPNA working solution (without enzyme).
-
Control (No Inhibitor): Add buffer, trypsin solution, and DMSO (vehicle control).
-
Inhibitor Wells: Add buffer, trypsin solution, and the desired concentration of the inhibitor solution.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor (and vehicle control) at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the reaction by adding the BAPNA working solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a specified time (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which benzamidine inhibitors operate, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.
The Coagulation Cascade and the Role of Factor Xa Inhibition
Benzamidine derivatives have been extensively developed as anticoagulants, with a primary target being Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[10][11] Inhibition of FXa effectively blocks the downstream generation of thrombin, a key enzyme in fibrin clot formation.
Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by benzamidine derivatives.
Urokinase-Type Plasminogen Activator (uPA) Signaling in Cancer
Urokinase-type plasminogen activator (uPA) is a serine protease that is often overexpressed in cancer and plays a crucial role in tumor invasion and metastasis.[12][13][14][15] The uPA system, which includes uPA, its receptor (uPAR), and inhibitors, is a key regulator of pericellular proteolysis, cell migration, and signaling. Benzamidine-based inhibitors can target uPA, thereby disrupting these processes.
Caption: The uPA/uPAR signaling pathway in cancer and its inhibition by benzamidine derivatives.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new protease inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.
Caption: A typical experimental workflow for the discovery and development of protease inhibitors.
Conclusion and Future Directions
From its humble beginnings as a simple aromatic amine, benzamidine has carved out an indispensable niche in the world of biochemistry and drug discovery. Its ability to potently and selectively inhibit serine proteases has not only provided researchers with a powerful tool to probe the function of these enzymes but has also served as a foundational scaffold for the development of life-saving therapeutics. The journey from the initial observations of Markwardt and others to the sophisticated, multivalent inhibitors being designed today is a testament to the power of medicinal chemistry and rational drug design.
The future of benzamidine inhibitors remains bright. As our understanding of the role of serine proteases in complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions continues to grow, so too will the opportunities for developing novel benzamidine-based therapeutics. The ongoing exploration of new chemical space, the application of advanced computational modeling, and the development of innovative drug delivery strategies will undoubtedly lead to the next generation of benzamidine inhibitors with enhanced efficacy, improved safety profiles, and the potential to address a wide range of unmet medical needs. The enduring allure of the amidine functional group ensures that benzamidine and its derivatives will remain at the forefront of protease inhibitor research for years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. protocols.io [protocols.io]
- 9. scribd.com [scribd.com]
- 10. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 12. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 14. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a crucial chemical intermediate characterized by the presence of two trifluoromethyl groups on a benzamidine scaffold. This unique substitution pattern imparts significant lipophilicity and metabolic stability to molecules, making it a highly sought-after building block in medicinal chemistry. Its incorporation into drug candidates has led to the development of potent inhibitors for a range of therapeutic targets, including Cholesteryl Ester Transfer Protein (CETP), cholinesterases, and Exportin 1 (XPO1), the target of the FDA-approved drug Selinexor. This technical guide provides a comprehensive review of the synthesis, biological significance, and therapeutic applications of derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Chemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: 3,5-bis(trifluoromethyl)benzenecarboximidamide hydrochloride
-
CAS Number: 97603-94-6
-
Molecular Formula: C₉H₇ClF₆N₂
-
Molecular Weight: 292.61 g/mol
The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore that enhances the binding affinity and pharmacokinetic properties of drug molecules. The trifluoromethyl groups are strong electron-withdrawing groups that can modulate the pKa of the amidine group and influence intermolecular interactions with biological targets.
Representative Experimental Protocol: Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
This protocol describes a two-step process involving the formation of an intermediate via reaction with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine.
Step 1: Reaction with N,N-Dimethylformamide Dimethyl Acetal
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Stir the reaction mixture at 80 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue, a formamidine intermediate, can be used in the next step without further purification.
Step 2: Cyclization with Hydrazine
-
Dissolve the crude formamidine intermediate from Step 1 in ethanol (0.5 M).
-
Add hydrazine hydrate (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the formation of the triazole product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole.
Biological Activity and Therapeutic Applications
The 3,5-bis(trifluoromethyl)phenyl motif is a key component in several classes of potent therapeutic agents. Below are summaries of the biological activities of compounds derived from this scaffold.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
Derivatives of 3,5-bis(trifluoromethyl)benzamidine have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key protein in reverse cholesterol transport. Inhibition of CETP leads to increased levels of high-density lipoprotein (HDL) cholesterol, which is associated with a reduced risk of cardiovascular disease.
| Compound ID | Structure | CETP Inhibition IC₅₀ (µM) |
| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide (unsubstituted) | 1.36[1] |
| 9b | 3,5-bis(trifluoromethyl)benzylamino benzamide (ortho-CF₃ substituted) | 0.69[1] |
Cholinesterase Inhibitors
Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
| Compound ID | Structure | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) |
| 1 | N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 196.6 | 196.2 |
| 4a | N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2 | 9.2 |
Exportin 1 (XPO1) Inhibition - Selinexor
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical component of the FDA-approved drug Selinexor, a selective inhibitor of nuclear export (SINE). Selinexor blocks the function of Exportin 1 (XPO1), a protein responsible for transporting tumor suppressor proteins from the nucleus to the cytoplasm. By inhibiting XPO1, Selinexor leads to the nuclear accumulation and activation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells.
Signaling Pathways and Mechanisms of Action
Selinexor and the XPO1/NF-κB/STAT3 Signaling Pathway
Selinexor's mechanism of action involves the inhibition of XPO1, which has downstream effects on the NF-κB and STAT3 signaling pathways, both of which are crucial in cancer cell survival and proliferation.
Caption: Selinexor inhibits XPO1, leading to nuclear retention of tumor suppressor proteins.
CETP Inhibition and Reverse Cholesterol Transport
CETP inhibitors block the transfer of cholesteryl esters from HDL to atherogenic lipoproteins like LDL and VLDL, thereby increasing HDL-C levels.
Caption: CETP inhibitors block the transfer of lipids between lipoproteins.
Cholinesterase Inhibition and Synaptic Transmission
Cholinesterase inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinesterase inhibitors enhance synaptic signaling by preventing acetylcholine breakdown.
Conclusion
This compound and its parent scaffold represent a privileged structural motif in modern drug discovery. The unique electronic and steric properties conferred by the dual trifluoromethyl substitution provide a powerful tool for medicinal chemists to design potent and selective modulators of diverse biological targets. The successful development of Selinexor and the promising preclinical data for CETP and cholinesterase inhibitors underscore the therapeutic potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. Further exploration of this chemical space is likely to yield novel drug candidates for a wide range of diseases.
References
The Trifluoromethyl Group: A Cornerstone in Modern Enzyme Inhibition Strategies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of enzyme inhibitors.[1][2] Its unique electronic and steric characteristics dramatically influence a molecule's interaction with biological targets, making it a favored substituent in the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in enzyme inhibition, offering insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Their Impact on Inhibition
The trifluoromethyl group's profound impact on enzyme inhibition stems from its distinct physicochemical properties, which modulate a molecule's overall characteristics.
1. High Electronegativity and Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[4] This modulation of acidity or basicity can be critical for optimizing interactions within an enzyme's active site, potentially leading to enhanced binding affinity.[5] For instance, the presence of a trifluoromethyl group can lower the pKa of a nearby amine, influencing its protonation state and ability to form key hydrogen bonds with the enzyme.[5]
2. Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group.[1] This increased lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, improving its bioavailability and access to intracellular enzyme targets.[1][6] This property is crucial for the development of orally available drugs and those targeting the central nervous system.
3. Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][7] By replacing a metabolically labile methyl group with a CF3 group, medicinal chemists can block common sites of metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7]
4. Steric Effects and Conformational Control: While sterically larger than a hydrogen atom, the trifluoromethyl group is comparable in size to a methyl or chloro group, allowing it to act as a bioisostere.[4][8] Its introduction can induce specific conformational preferences in a molecule, which can be crucial for achieving the optimal orientation for binding to an enzyme's active site.
The Trifluoromethyl Group as a Bioisostere
A key strategy in drug design is the use of bioisosteric replacement, where one functional group is substituted for another with similar steric and/or electronic properties to improve a compound's pharmacological profile. The trifluoromethyl group is frequently employed as a bioisostere for methyl, chloro, and even nitro groups.[4][9][10]
-
Methyl Group Replacement: Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.[7]
-
Chloro Group Mimicry: The similar size and lipophilicity of the trifluoromethyl and chloro groups allow for their interchange to fine-tune electronic properties and binding interactions.
-
Nitro Group Replacement: In some cases, the CF3 group has been successfully used to replace a nitro group, which is often considered a "non-drug-like" functionality, leading to compounds with improved potency and metabolic stability.[9][10][11][12]
Applications in Enzyme Inhibition: Case Studies
The strategic incorporation of trifluoromethyl groups has led to the development of potent inhibitors for a wide range of enzyme classes.
Protease Inhibitors
Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors for serine and cysteine proteases.[13] The strong electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine residue.[13][14] This results in the formation of a stable hemiacetal or hemithioketal adduct, mimicking the tetrahedral transition state of peptide bond cleavage and leading to potent, often reversible, inhibition.[14]
A notable example is the development of TFMK-based inhibitors for the SARS-CoV 3CL protease, a critical enzyme in the viral life cycle.[13]
Kinase Inhibitors
The trifluoromethyl group is a common feature in many approved and investigational kinase inhibitors. Its ability to enhance binding affinity, improve metabolic stability, and increase cell permeability makes it a valuable tool in this competitive field.[15][16] For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, contains a trifluoromethylphenyl moiety that contributes to its activity.[5] Furthermore, trifluoromethylpyrimidine derivatives have shown significant inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a key target in cancer.[15][17]
Acetylcholinesterase Inhibitors
Trifluoromethylated compounds have also been developed as highly potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[18][19][20] The trifluoromethyl ketone in compounds like TMTFA acts as a transition-state analog, covalently binding to the active site serine residue and leading to extremely potent inhibition.[18]
Quantitative Data on Trifluoromethylated Enzyme Inhibitors
The following table summarizes the inhibitory activities of selected trifluoromethyl-containing compounds against their target enzymes.
| Inhibitor Class/Compound | Target Enzyme | IC50 / Ki | Reference |
| Trifluoromethyl Captopril Analog | Angiotensin Converting Enzyme (ACE) | IC50: 3 x 10⁻¹⁰ M | [21] |
| Trifluoromethyl Enalaprilat Analogs | Angiotensin Converting Enzyme (ACE) | IC50: 2-6 x 10⁻⁸ M | [21] |
| TFMK-based Inhibitor (5h) | SARS-CoV 3CL Protease | Ki: 0.3 µM (time-dependent) | [13] |
| Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | IC50: 0.091 µM | [17] |
| Trifluoromethylpyrimidine Derivative (5m) | DENV-2 Protease | IC50: 2.02 µM | [22] |
| Trifluoromethyl-containing Peptide (29) | DENV-2 Protease | IC50: 0.069 µM | [22] |
| Trifluoromethyl-containing Peptide (29) | WNV Protease | IC50: 0.224 µM | [22] |
| TMTFA | Acetylcholinesterase | Femtomolar range inhibition | [18] |
Experimental Protocols for Enzyme Inhibition Assays
The evaluation of enzyme inhibitors requires robust and well-designed experimental protocols. A general workflow for an in vitro enzyme inhibition assay is outlined below.[23][24][25]
General Protocol for In Vitro Enzyme Inhibition Assay
1. Materials and Reagents:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Test inhibitor compound (trifluoromethylated)
-
Appropriate buffer solution for optimal enzyme activity (pH, ionic strength)
-
Cofactors, if required by the enzyme
-
Detection reagents (e.g., chromogenic or fluorogenic substrate, antibodies)
-
Microplate reader or spectrophotometer
-
96- or 384-well plates
2. Assay Procedure:
-
Step 1: Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor to create a concentration range for testing.
-
Step 2: Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and different concentrations of the inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.
-
Step 3: Initiation of the Enzymatic Reaction: Add the substrate to each well to start the reaction.
-
Step 4: Reaction Incubation and Monitoring: Incubate the reaction mixture for a defined period under optimal conditions. The reaction progress can be monitored continuously (kinetic assay) or stopped at a specific time point (endpoint assay) by adding a stop solution.
-
Step 5: Signal Detection: Measure the product formation or substrate consumption using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
Step 6: Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[26]
Diagram: Workflow for a Typical Enzyme Inhibition Assay
Caption: A generalized workflow for determining the inhibitory potential of a compound.
Signaling Pathways and Logical Relationships
Trifluoromethylated inhibitors often target enzymes that are key components of cellular signaling pathways implicated in disease. For example, kinase inhibitors containing CF3 groups can block oncogenic signaling cascades.
Diagram: Simplified Kinase Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase by a trifluoromethylated inhibitor blocks downstream signaling.
Conclusion
The trifluoromethyl group has solidified its position as an indispensable tool in the design of potent and effective enzyme inhibitors. Its unique ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides medicinal chemists with a powerful strategy to overcome many of the challenges encountered in drug discovery.[8][27][28] As our understanding of enzyme structure and function continues to grow, the rational incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 13. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. TMTFA - Wikipedia [en.wikipedia.org]
- 19. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. benchchem.com [benchchem.com]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Target Identification for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic compound belonging to the benzamidine class of molecules. While its exact biological targets have not been extensively documented in publicly available literature, the benzamidine scaffold is a well-established pharmacophore known to interact with serine proteases. This technical guide outlines a comprehensive strategy for the systematic identification and validation of the molecular targets of this compound, providing researchers with a roadmap for elucidating its mechanism of action and potential therapeutic applications. The methodologies described herein encompass both initial hypothesis-driven approaches based on known benzamidine interactions and unbiased screening techniques to discover novel targets.
Introduction
Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. The amidine group of these compounds mimics the guanidinium group of arginine, a common substrate for many serine proteases, allowing them to bind to the enzyme's active site. The addition of trifluoromethyl groups to the benzene ring, as in this compound, can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency, selectivity, or novel target interactions.
Given the absence of specific target identification studies for this compound, this guide proposes a systematic workflow to deorphanize this compound. The outlined strategy will enable the identification of its primary protein targets, elucidation of its mechanism of action, and assessment of its potential as a therapeutic agent.
Inferred Target Class and Rationale
Based on the core benzamidine scaffold, the primary hypothesized targets for this compound are serine proteases . This class of enzymes is characterized by a catalytic triad in their active site, which includes a serine residue.
Table 1: Potential Serine Protease Target Families
| Target Family | Rationale for a Priori Interest | Key Examples |
| Coagulation Factors | Benzamidine is a known inhibitor of thrombin and other coagulation proteases. | Thrombin, Factor Xa, Factor IXa |
| Fibrinolytic Enzymes | Inhibition of plasmin and related enzymes is a known activity of benzamidine analogs. | Plasmin, Tissue Plasminogen Activator (tPA) |
| Kallikreins | These proteases are involved in inflammation and are targeted by benzamidine-like molecules. | Plasma Kallikrein, Tissue Kallikreins |
| Tryptase and Chymase | Mast cell proteases involved in allergic and inflammatory responses. | β-Tryptase, α-Chymase |
| Matriptases | Epithelial serine proteases implicated in cancer progression. | Matriptase, Matriptase-2 |
Proposed Target Identification Workflow
A multi-pronged approach is recommended for the robust identification of the molecular targets of this compound. This workflow combines affinity-based methods with activity-based screening.
Figure 1: Proposed workflow for the target identification of this compound.
Experimental Protocols
Affinity Chromatography
This technique aims to isolate proteins that physically interact with the compound of interest.
Methodology:
-
Ligand Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the derivatized ligand to the beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker but not the ligand.
-
-
Protein Extraction:
-
Prepare a cell lysate or tissue homogenate from a relevant biological source (e.g., human plasma, cancer cell line).
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the ligand-coupled beads and the control beads.
-
Wash the beads extensively with a buffer to remove non-specific binders.
-
Elute the specifically bound proteins using a high concentration of the free compound, a change in pH, or a denaturing agent.
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive probes to covalently label the active sites of enzymes, allowing for the assessment of inhibitor potency and selectivity in a complex proteome.
Methodology:
-
Probe Synthesis:
-
Design and synthesize an activity-based probe for serine proteases, typically containing a reactive "warhead" (e.g., a fluorophosphonate) that covalently modifies the active site serine, a recognition element (which could be based on the benzamidine scaffold), and a reporter tag (e.g., a fluorophore or biotin).
-
-
Competitive Labeling:
-
Pre-incubate a proteome sample with varying concentrations of this compound.
-
Add the activity-based probe to the samples.
-
The compound will compete with the probe for binding to the active sites of its target enzymes, leading to a decrease in probe labeling.
-
-
Analysis:
-
If using a fluorescent probe, visualize the labeled proteins by in-gel fluorescence scanning.
-
If using a biotinylated probe, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry.
-
Quantify the decrease in probe labeling to determine the IC50 values for the compound against specific enzymes.
-
Table 2: Hypothetical ABPP Screening Results
| Protein Target | IC50 (µM) | Target Class |
| Thrombin | 0.5 | Serine Protease (Coagulation) |
| Trypsin | 1.2 | Serine Protease (Digestive) |
| Kallikrein 5 | 2.8 | Serine Protease (Tissue) |
| Cathepsin G | > 50 | Serine Protease (Immune) |
Biochemical and Biophysical Validation
Hits identified from the initial screening phases must be validated using orthogonal assays.
Methodology:
-
Enzyme Inhibition Assays:
-
Use purified recombinant enzymes identified as potential targets.
-
Measure enzyme activity in the presence of varying concentrations of this compound using a substrate that produces a fluorescent or colorimetric signal.
-
Determine the IC50 and Ki values.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Flow solutions of this compound over the chip at different concentrations.
-
Measure the change in the refractive index at the surface to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Directly measure the heat released or absorbed during the binding of the compound to the target protein.
-
This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive target identification of this compound. By leveraging a combination of affinity-based, activity-based, and biophysical methods, researchers can confidently identify and validate its molecular targets. The elucidation of these targets will be a critical step in understanding the compound's mechanism of action and will pave the way for its potential development as a novel therapeutic agent, likely in the realm of diseases where serine protease activity is dysregulated.
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide combines reported values with predictions based on the well-understood chemistry of benzamidines and trifluoromethylated aromatic compounds. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and other scientific endeavors.
Chemical Identity and Physical Properties
This compound is a substituted aromatic amidine. The presence of two trifluoromethyl groups on the benzene ring significantly influences its electronic properties and potential biological activity.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Citations |
| CAS Number | 97603-94-6 | [1][2] |
| Molecular Formula | C₉H₇ClF₆N₂ | [1] |
| Molecular Weight | 292.61 g/mol | [1] |
| Appearance | White solid (predicted) | |
| Melting Point | 118 °C | [3] |
Note: The melting point is reported from a single source and may require independent verification.
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristics |
| pKa | Expected to be lower than unsubstituted benzamidine (pKa ≈ 11.6) due to the strong electron-withdrawing effect of the two trifluoromethyl groups. |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] |
| ¹H NMR | Aromatic region: Two signals are expected, a singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions. |
| ¹³C NMR | Aromatic region: Signals for the substituted and unsubstituted carbons of the benzene ring. The carbons attached to the trifluoromethyl groups will show characteristic quartets due to C-F coupling. A signal for the amidine carbon (C=N) is also expected. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (amine and imine), C=N stretching of the amidine group, aromatic C-H and C=C stretching, and strong C-F stretching from the trifluoromethyl groups. |
Experimental Protocols
The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
pKa Determination (Potentiometric Titration)
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Solubility Determination (Equilibrium Solubility Method)
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopic Analysis
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final chemical shift, multiplicity, and integration data.
Infrared (IR) Spectroscopic Analysis (KBr Pellet Method)
-
A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Synthesis and Potential Biological Activity
Plausible Synthetic Route
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin.[5][6][7][8] The amidinium group is positively charged at physiological pH and acts as a mimic of the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the active site of the protease, thereby blocking its catalytic activity. The two electron-withdrawing trifluoromethyl groups on the benzene ring of the target compound are expected to enhance its binding affinity to the enzyme's active site through hydrophobic interactions.[5]
Caption: General mechanism of serine protease inhibition by benzamidine derivatives.
While specific inhibitory constants (Ki) for this compound against various serine proteases are not available in the reviewed literature, its structural features strongly suggest that it will act as a potent inhibitor of this class of enzymes.
Conclusion
This compound is a compound of significant interest for researchers in medicinal chemistry and drug discovery. This guide has summarized its known physicochemical properties and provided predicted characteristics where experimental data is currently unavailable. The provided experimental protocols offer a roadmap for the thorough characterization of this molecule. Its likely role as a serine protease inhibitor makes it a valuable tool for the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate its properties and biological activity.
References
- 1. scbt.com [scbt.com]
- 2. This compound [sobekbio.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzamidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Molecular Modeling of 3,5-Bis(trifluoromethyl)phenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular modeling studies conducted on derivatives of 3,5-Bis(trifluoromethyl)benzamidine, with a particular focus on their role as potential therapeutic agents. The content synthesizes findings from various research articles to present a clear picture of the computational approaches used to investigate these compounds, their biological targets, and their structure-activity relationships. While direct molecular modeling studies on 3,5-Bis(trifluoromethyl)benzamidine hydrochloride are not extensively available in the public domain, a wealth of information exists for its close derivatives, which is detailed herein.
Introduction to 3,5-Bis(trifluoromethyl)phenyl Moiety in Drug Design
The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in modern drug discovery. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring significantly alters the electronic properties and lipophilicity of a molecule. This often leads to enhanced metabolic stability and improved binding affinity to biological targets. The amidine functional group, a common feature in related structures, is a well-known bioisostere for arginine and can participate in crucial hydrogen bonding interactions with enzyme active sites, particularly proteases.[1][2]
This guide will delve into the molecular modeling of compounds incorporating this moiety, primarily focusing on their activity as Cholesteryl Ester Transfer Protein (CETP) inhibitors.
Molecular Target: Cholesteryl Ester Transfer Protein (CETP)
CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing LDL cholesterol, thereby potentially mitigating the risk of atherosclerosis and cardiovascular diseases.[4]
Signaling Pathway Involving CETP
The following diagram illustrates the role of CETP in reverse cholesterol transport and the effect of its inhibition.
Molecular Modeling Studies of CETP Inhibitors
Molecular modeling techniques, including docking and pharmacophore mapping, have been instrumental in understanding the binding mechanisms of 3,5-bis(trifluoromethyl)benzylamino benzamide derivatives with CETP.
Data Presentation: In Vitro Activity and Docking Scores
The following table summarizes the in vitro CETP inhibitory activity (IC₅₀) and computational docking scores for a series of 3,5-bis(trifluoromethyl)benzylamino benzamide derivatives.[3][4]
| Compound ID | Structure | % Inhibition at 10 µM | IC₅₀ (µM) | Docking Score (against 4EWS) |
| 9a | Unsubstituted three aromatic rings | 100% | 1.36 | High |
| 9b | ortho-CF₃ substituted | 100% | 0.69 | High |
| 9c | meta-CF₃ substituted | 75.3% | - | High |
| 9d | para-CF₃ substituted | 88.5% | - | High |
| 10a | - | 42.2% | - | High |
| 10b | - | 66.8% | - | High |
| 10c | - | 71.2% | - | High |
| 10d | - | 55.4% | - | High |
Note: Specific docking score values were not provided in the source material, only a qualitative assessment of "high" scores.
Experimental and Computational Protocols
A. Synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides: The general synthesis protocol involves the reaction of a substituted benzoic acid with an activating agent, followed by coupling with 3,5-bis(trifluoromethyl)benzylamine. The final products are purified and characterized using various spectroscopic methods.
B. In Vitro CETP Inhibition Assay: The inhibitory activity of the synthesized compounds against CETP is typically evaluated using a fluorescence-based assay. The assay measures the transfer of a fluorescently labeled lipid from donor to acceptor particles, which is facilitated by CETP. The reduction in fluorescence transfer in the presence of the test compound is indicative of CETP inhibition.
C. Molecular Docking Protocol: Molecular docking studies are performed to predict the binding mode and affinity of the inhibitors within the CETP active site.
-
Protein Preparation: The crystal structure of CETP (e.g., PDB ID: 4EWS) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the synthesized compounds are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the prepared protein.
-
Analysis: The resulting docking poses are analyzed based on their docking scores and interactions with key amino acid residues in the binding pocket.
D. Pharmacophore Mapping: Pharmacophore mapping is used to identify the essential 3D arrangement of chemical features required for biological activity.
-
Training Set: A set of active compounds is selected.
-
Feature Generation: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.
-
Model Generation: A pharmacophore model is generated that represents the spatial arrangement of these features common to the active molecules. This model helps in understanding the key interaction points and can be used for virtual screening of new potential inhibitors.
Experimental and Computational Workflow
The diagram below outlines the typical workflow for the discovery and evaluation of novel CETP inhibitors based on the 3,5-bis(trifluoromethyl)phenyl scaffold.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride, a valuable intermediate in the development of therapeutic agents and agrochemicals. The synthesis is based on the well-established Pinner reaction, which transforms 3,5-bis(trifluoromethyl)benzonitrile into the corresponding amidine hydrochloride. This protocol includes a comprehensive experimental procedure, characterization data, and a discussion of its potential applications based on the biological activity of structurally related compounds.
Introduction
This compound is a halogenated organic compound with potential applications in medicinal chemistry and drug discovery. The presence of two trifluoromethyl groups significantly influences its lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules. Benzamidine derivatives are known to act as inhibitors of various enzymes, including serine proteases. This application note details a reliable laboratory-scale synthesis of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 97603-94-6 | [1] |
| Molecular Formula | C₉H₇ClF₆N₂ | [1] |
| Molecular Weight | 292.61 g/mol | [1] |
| Melting Point | 118 °C | [2] |
| Appearance | White to off-white solid | |
| Purity | >97% |
Characterization Data (Predicted)
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-9.0 (br s, 4H, NH₂⁺), 8.4 (s, 1H, Ar-H), 8.2 (s, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.0 (C=N), 135.0 (Ar-C), 131.5 (q, J = 34 Hz, C-CF₃), 128.0 (Ar-CH), 124.0 (Ar-CH), 122.5 (q, J = 273 Hz, CF₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1680 (C=N stretch), 1280 (C-F stretch), 1140 (C-F stretch) |
Experimental Protocol: Synthesis via Pinner Reaction
The synthesis of this compound is achieved through a two-step Pinner reaction, starting from 3,5-bis(trifluoromethyl)benzonitrile. The first step involves the formation of an intermediate imidate salt, which is then converted to the desired amidine by ammonolysis.
Materials:
-
3,5-Bis(trifluoromethyl)benzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride gas
-
Anhydrous Diethyl Ether
-
Ammonia gas (or a solution of ammonia in ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Büchner funnel and filter paper
Procedure:
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
In a dry round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube, dissolve 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (3-5 mL per gram of nitrile).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue passing HCl gas until the solution is saturated and a precipitate of the imidate hydrochloride begins to form.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.
-
Collect the crystalline imidate hydrochloride by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to form this compound
-
Suspend the dried imidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in ethanol.
-
Continue the addition of ammonia until the reaction is complete (TLC monitoring can be used).
-
Ammonium chloride will precipitate during the reaction.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the purified product.
Yield: A hypothetical yield of 70-80% can be expected based on similar Pinner reactions.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathway
While the specific biological targets of this compound are not extensively characterized, its structural analogs have shown inhibitory activity against key enzymes. For instance, N-substituted 3,5-bis(trifluoromethyl)phenyl derivatives have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP) and cholinesterases. Inhibition of CETP leads to increased levels of high-density lipoprotein (HDL) cholesterol, a desirable outcome in the management of dyslipidemia and atherosclerosis.
The hypothetical signaling pathway below illustrates the potential impact of a 3,5-bis(trifluoromethyl)phenyl-containing inhibitor on the CETP-mediated lipid transfer pathway.
Caption: Hypothetical inhibition of CETP by a 3,5-bis(trifluoromethyl)phenyl derivative.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The described Pinner reaction protocol is a reliable method for obtaining this valuable chemical intermediate. The provided characterization data, though predicted, serves as a useful reference for researchers. The potential for derivatives of this compound to modulate lipid metabolism highlights its importance for further investigation in drug discovery programs.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Hydrogen chloride and ammonia are corrosive and toxic gases. Handle with appropriate safety measures.
-
Anhydrous solvents are required; ensure all glassware is thoroughly dried.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic, small-molecule compound belonging to the benzamidine class of molecules. Benzamidines are recognized as a versatile scaffold in drug discovery, primarily for their ability to act as competitive inhibitors of serine proteases. The presence of two trifluoromethyl groups on the phenyl ring is anticipated to enhance the compound's potency, selectivity, and pharmacokinetic properties due to increased hydrophobicity and metabolic stability. These characteristics make this compound a compelling candidate for investigation in therapeutic areas where serine protease activity is dysregulated, such as oncology, thrombosis, and inflammation.
This document provides detailed application notes on the potential uses of this compound in drug discovery, with a focus on its role as a serine protease inhibitor. Furthermore, it includes a comprehensive, adaptable protocol for a chromogenic serine protease inhibition assay to facilitate its experimental evaluation.
Principle and Mechanism of Action
Benzamidine and its derivatives are classic examples of competitive inhibitors of serine proteases, such as trypsin, thrombin, and urokinase-type plasminogen activator (uPA). The positively charged amidinium group mimics the side chain of arginine, a natural substrate for many serine proteases. This allows the inhibitor to bind to the S1 pocket of the enzyme's active site, which contains a conserved aspartate residue, thereby blocking substrate access and preventing catalysis. The trifluoromethyl substituents on the benzamidine ring can further enhance binding affinity through hydrophobic interactions with non-polar residues within or near the active site.
Potential Applications in Drug Discovery
Given its structural features, this compound is a promising tool for the following applications:
-
Lead Discovery for Anti-Cancer Therapeutics: Many serine proteases, particularly urokinase-type plasminogen activator (uPA), are overexpressed in tumors and play a crucial role in cancer cell invasion, metastasis, and angiogenesis.[1][2][3] As a potential uPA inhibitor, this compound can be explored for its anti-cancer properties.
-
Development of Anti-Thrombotic Agents: Serine proteases of the coagulation cascade, such as thrombin and Factor Xa, are validated targets for the prevention and treatment of thrombosis. Benzamidine derivatives have been investigated for their anticoagulant effects.[4][5][6]
-
Research in Inflammatory Diseases: Serine proteases are involved in various inflammatory processes. The inhibitory activity of this compound could be evaluated in models of inflammatory diseases.
-
Tool Compound for Target Validation: Due to its potential as a serine protease inhibitor, this compound can be used as a chemical probe to investigate the biological roles of specific serine proteases in various disease models.
Quantitative Data
Table 1: Inhibitory Activity of Benzamidine Against Various Serine Proteases
| Enzyme | K_i_ (μM) |
| Trypsin | 19 - 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Data sourced from multiple references, providing a range of reported values.[4][7]
Table 2: Inhibitory Activity of a Structurally Related Trifluoromethyl-Containing Compound
| Compound | Target Enzyme | IC_50_ (nM) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | Transmembrane protease, serine 4 | 11000 |
This data is for a related compound and is provided for illustrative purposes. The inhibitory activity of this compound may differ.
Signaling Pathways and Experimental Workflows
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway in Cancer Metastasis
The uPA system is a key enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1][2][3][8] this compound, as a potential uPA inhibitor, would act at the initial stage of this pathway.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Serine Protease Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory potential of a compound against a serine protease using a chromogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]
- 6. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. 3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic small molecule that, based on its structural similarity to known serine protease inhibitors like benzamidine, is investigated for its potential as a potent and selective inhibitor. The presence of two trifluoromethyl groups is anticipated to enhance its metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[1][2]
These application notes provide an overview of the potential uses of this compound and generalized protocols for its characterization as a serine protease inhibitor. It is important to note that while the benzamidine moiety is a well-established scaffold for serine protease inhibition, specific quantitative data such as IC50 and Ki values for the 3,5-bis(trifluoromethyl) derivative are not extensively available in the public domain. The following protocols are therefore based on standard methodologies for evaluating serine protease inhibitors.
Potential Applications
-
Biochemical Research: Used as a tool compound to probe the function of specific serine proteases in complex biological systems.[3]
-
Drug Discovery: Serves as a lead compound or a building block for the development of novel therapeutics targeting diseases associated with aberrant serine protease activity.[1][3]
-
Proteomics: Inclusion in lysis buffers to prevent protein degradation by endogenous serine proteases during sample preparation.[4]
Data Presentation
| Serine Protease | 3,5-Bis(trifluoromethyl)benzamidine HCl | Benzamidine HCl (for comparison) |
| Trypsin | Data to be determined | 21 µM[5] |
| Thrombin | Data to be determined | 320 µM[5] |
| uPA (urokinase-type Plasminogen Activator) | Data to be determined | 97 µM[5] |
| Factor Xa | Data to be determined | 110 µM[5] |
| Tryptase | Data to be determined | 20 µM[5] |
| tPA (tissue-type Plasminogen Activator) | Data to be determined | 750 µM[5] |
Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a common method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
1. Materials and Reagents:
- This compound
- Target serine protease (e.g., Trypsin, Thrombin)
- Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
- 96-well microplate
- Microplate reader
2. Experimental Workflow:
References
Application Notes and Protocols for Enzyme Inhibition Assays using 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood coagulation, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, making them important targets for drug discovery. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, targeting the S1 pocket of the enzyme's active site.[1] 3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a halogenated derivative of benzamidine. The inclusion of trifluoromethyl groups can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic effects, potentially influencing its inhibitory potency and selectivity.
These application notes provide a detailed protocol for determining the inhibitory activity of this compound against serine proteases, with a specific focus on trypsin as a model enzyme. The provided fluorometric assay protocol can be adapted for other trypsin-like serine proteases.
Data Presentation
| Enzyme | Inhibition Constant (Ki) for Benzamidine Hydrochloride (µM) |
| Trypsin | 21[4] |
| Thrombin | 220[2][5] |
| Plasmin | 350[2][5] |
| Tryptase | 20[4] |
| uPA (urokinase-type Plasminogen Activator) | 97[4] |
| Factor Xa | 110[4] |
| tPA (tissue-type Plasminogen Activator) | 750[4] |
Experimental Protocols
Fluorometric Trypsin Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against trypsin using a fluorogenic substrate.
1. Materials and Reagents
-
This compound (CAS: 97603-94-6)
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T8003)
-
Fluorogenic trypsin substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin) (e.g., Bachem, I-1295)
-
Trypsin Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
2. Preparation of Solutions
-
Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Store in aliquots at -20°C.
-
Working Trypsin Solution (20 nM): Immediately before use, dilute the trypsin stock solution in Trypsin Assay Buffer. The final concentration should be optimized based on the linear range of the assay.
-
Substrate Stock Solution (10 mM): Dissolve Boc-Gln-Ala-Arg-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (100 µM): Immediately before use, dilute the substrate stock solution in Trypsin Assay Buffer.
3. Assay Procedure
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stock solution in Trypsin Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO in assay buffer).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
50 µL of Trypsin Assay Buffer
-
25 µL of the diluted inhibitor solution or vehicle control.
-
25 µL of the working trypsin solution.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 100 µL of the working substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity (Ex/Em = 380/460 nm) every minute for 30 minutes at 25°C.
4. Data Analysis
-
Calculate Reaction Velocity: Determine the initial velocity (V) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the velocity of the reaction with the vehicle control, and V_inhibitor is the velocity with the inhibitor.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic, small molecule belonging to the benzamidine class of compounds. Benzamidine and its derivatives are well-established as competitive reversible inhibitors of serine proteases, such as trypsin, thrombin, and plasmin. In the context of proteomics research, the primary application of this compound is the inhibition of proteolytic activity to maintain the integrity of protein samples during extraction and analysis. The presence of two trifluoromethyl groups on the phenyl ring is anticipated to enhance its inhibitory potency and specificity compared to unsubstituted benzamidine, owing to increased hydrophobicity and altered electronic properties that can influence binding affinity to the S1 pocket of serine proteases.
Principle of Action
The amidine group of this compound mimics the side chain of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This structural similarity allows the inhibitor to bind to the active site of these enzymes, thereby blocking substrate access and preventing proteolytic cleavage of proteins within a sample. This inhibition is crucial during cell lysis and protein extraction, as endogenous proteases are released and can rapidly degrade the proteome, leading to biased and inaccurate downstream analysis.
Key Applications in Proteomics
-
Protease Inhibition in Sample Preparation: The primary role of this compound is as a component of protease inhibitor cocktails used during cell and tissue lysis to prevent protein degradation.
-
Affinity Chromatography: While less common for this specific derivative, benzamidine-based ligands are used in affinity chromatography to purify serine proteases. The trifluoromethyl groups may offer altered selectivity for specific proteases.
-
Chemical Proteomics: As a small molecule inhibitor, it could potentially be used as a probe in chemical proteomics workflows to identify and characterize serine protease targets in complex biological systems.
Quantitative Data Summary
Currently, there is limited published quantitative data specifically for this compound in proteomics applications. The following table provides inhibitory constants (Ki) for the parent compound, benzamidine, against common serine proteases to serve as a reference. It is hypothesized that the bis(trifluoromethyl) substitution may lead to lower Ki values (higher potency).
| Protease | Organism | Ki (μM) for Benzamidine |
| Trypsin | Bovine | 18 |
| Thrombin | Human | 75 |
| Plasmin | Human | 350 |
| Factor Xa | Human | 120 |
| Kallikrein | Porcine | 16 |
Data is for the parent compound benzamidine and should be considered as an estimate of the potential inhibitory activity of the trifluoromethylated derivative.
Experimental Protocols
Protocol 1: Use as a Protease Inhibitor in Cell Lysis for Proteomics
Objective: To prevent protein degradation during the preparation of cell lysates for downstream proteomic analysis (e.g., Western blotting, mass spectrometry).
Materials:
-
This compound
-
Cell culture or tissue sample
-
Lysis buffer (e.g., RIPA, NP-40, or other appropriate buffer)
-
Other protease inhibitors (to create a cocktail for broad-spectrum inhibition)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water or ethanol.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Immediately before use, add this compound to the lysis buffer to a final concentration of 1 mM.
-
Note: The optimal final concentration may vary depending on the sample type and endogenous protease activity and should be empirically determined.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Downstream Analysis:
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
The protein sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry sample preparation.
-
Protocol 2: Affinity Purification of Serine Proteases (Hypothetical Application)
Objective: To purify a specific serine protease from a complex protein mixture using an immobilized this compound ligand.
Materials:
-
This compound (or an amine-reactive derivative for coupling)
-
NHS-activated agarose beads (or similar chromatography resin)
-
Protein sample containing the target serine protease
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or a competitive elution buffer containing a high concentration of free benzamidine)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Chromatography column
Procedure:
-
Ligand Immobilization:
-
Couple this compound to NHS-activated agarose beads according to the manufacturer's instructions. This typically involves incubation of the ligand with the activated resin in a suitable coupling buffer.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
Equilibrate the affinity resin in the chromatography column with Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the protein sample by centrifugation or filtration.
-
Load the sample onto the equilibrated column at a flow rate that allows for efficient binding of the target protease.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound serine protease from the column using the Elution Buffer.
-
If using a low pH elution buffer, collect the fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve protein activity.
-
If using a competitive elution buffer, the free inhibitor will need to be removed from the purified protein by dialysis or buffer exchange.
-
-
Analysis of Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE and a protein staining method (e.g., Coomassie Blue) to assess purity.
-
Confirm the presence and activity of the target protease using an appropriate enzymatic assay.
-
Visualizations
Caption: Workflow for using 3,5-Bis(trifluoromethyl)benzamidine HCl as a protease inhibitor.
Caption: Inhibition of serine proteases by 3,5-Bis(trifluoromethyl)benzamidine HCl.
Troubleshooting
-
Incomplete Protease Inhibition: If protein degradation is still observed, consider increasing the concentration of this compound or using it in combination with a broader-spectrum protease inhibitor cocktail.
-
Protein Precipitation: High concentrations of the inhibitor may cause precipitation of some proteins. If this occurs, reduce the concentration or perform a buffer exchange step after lysis.
-
Interference with Downstream Assays: The presence of the inhibitor may interfere with certain enzymatic assays. It may be necessary to remove the inhibitor by dialysis or buffer exchange prior to these assays.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable tool for proteomics research, primarily serving as a potent inhibitor of serine proteases to ensure the integrity of protein samples. Its enhanced hydrophobicity due to the trifluoromethyl groups may offer advantages in terms of potency and specificity over unsubstituted benzamidine. The provided protocols offer a starting point for its application in cell lysis and a hypothetical framework for its use in affinity purification. Researchers are encouraged to optimize the experimental conditions for their specific applications.
Application Notes and Protocols for the Preparation of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic compound often utilized in biochemical and pharmacological research, particularly as a potential inhibitor of serine proteases, building on the inhibitory profile of related benzamidine structures.[1] Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible and reliable experimental outcomes. This document provides a comprehensive guide to preparing, storing, and handling stock solutions of this compound.
Compound Data and Properties
Summarizing the key quantitative data for this compound is crucial for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClF₆N₂ | [2][3] |
| Molecular Weight | 292.61 g/mol | [2][3][4][5] |
| Melting Point | 118 °C | [2] |
| Appearance | Crystalline Solid / Powder | [6][7] |
| Purity | Typically ≥97% | [2][8] |
| Recommended Storage (Solid) | 2-8°C, in a dry environment | [6][7] |
Note: Data for appearance and solid storage are inferred from the closely related compound Benzamidine hydrochloride.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many research applications.
3.1. Materials and Equipment
-
This compound (CAS: 97603-94-6)
-
Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile, low-retention filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves
3.2. Calculation
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of the compound is calculated using its molecular weight (MW = 292.61 g/mol ).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 292.61 g/mol x 1000 mg/g = 2.9261 mg
3.3. Step-by-Step Procedure
-
Preparation: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents moisture condensation on the cold powder.
-
Weighing: On an analytical balance, carefully weigh 2.93 mg of the compound into a sterile microcentrifuge tube.
-
Solubilization: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. A clear, colorless solution should be obtained. Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting: To minimize contamination and degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage and Stability: Store the DMSO stock solution aliquots at -20°C. Based on data for similar compounds, these stock solutions are expected to be stable for up to 6 months. Avoid long-term storage at 4°C.
3.4. Notes on Aqueous Solutions
While DMSO is recommended for long-term stock, some experiments require aqueous solutions.
-
The related compound, benzamidine hydrochloride, is soluble in water (approx. 50 mg/mL) and PBS pH 7.2 (approx. 3 mg/mL).[7][9]
-
Caution: Aqueous solutions of benzamidine derivatives can be unstable and are prone to oxidation.[6][7] It is strongly recommended to prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock. Do not store aqueous solutions for more than one day.[9]
Visualizations
4.1. Experimental Workflow Diagram
The following diagram outlines the key steps for preparing the stock solution.
References
- 1. Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. This compound - CAS:97603-94-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [sobekbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Solubility of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Solubility Profile
The following table is a template for researchers to record the experimentally determined solubility of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method Used | Notes |
| DMSO | 25 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) | |
| DMSO | 37 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) | |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) | |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) | |
| 50 mM Citrate Buffer (pH 5.0) | 25 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) | |
| 50 mM Glycine-HCl Buffer (pH 3.0) | 25 | Data to be determined | Data to be determined | Thermodynamic (Shake-Flask) | |
| PBS (pH 7.4) with 1% DMSO | 25 | Data to be determined | Data to be determined | Kinetic | For high-throughput screening context |
Experimental Protocols
Two common methods for solubility determination are the thermodynamic (shake-flask) method, which is considered the "gold standard" for equilibrium solubility, and the kinetic solubility method, often used in early drug discovery for higher throughput.[1][2]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure under equilibrium conditions.[2]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS, citrate buffer)
-
Glass vials with screw caps
-
Orbital shaker or shaking incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO or aqueous buffer) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.[3][4]
-
Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[3]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration (Optional but Recommended): For aqueous solutions, filter the supernatant through a syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted sample and the standards using HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation: Determine the concentration of the undiluted supernatant based on the dilution factor. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination
Kinetic solubility is a measure of how quickly a compound dissolves from a DMSO stock solution when diluted into an aqueous buffer. It is a non-equilibrium measurement and is often used in high-throughput screening to identify potential solubility liabilities.[2]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader for quantification)
-
Multi-channel pipette
-
Plate shaker
-
Plate reader with turbidity measurement capabilities or HPLC-UV/UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a multi-channel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.
-
Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1.5-2 hours) at room temperature.
-
Measurement:
-
Turbidimetric Method: Measure the turbidity or light scattering of the solutions in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Filtration and Quantification: Alternatively, filter the contents of the wells through a 96-well filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using HPLC-UV or UV-Vis spectrophotometry against a standard curve. The highest concentration that remains in solution is the kinetic solubility.[5]
-
Caption: Workflow for Kinetic Solubility Determination.
Concluding Remarks
The solubility of this compound is a fundamental parameter that influences its application in research and development. While specific solubility values are not readily published, the protocols detailed in this application note provide robust methods for determining both thermodynamic and kinetic solubility. By following these standardized procedures, researchers can generate reliable and reproducible solubility data, facilitating appropriate solvent selection, formulation development, and the design of meaningful biological assays.
References
Safe Handling and Storage of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride (CAS No. 97603-94-6). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| May cause respiratory irritation.[2] | Specific target organ toxicity - single exposure, Category 3 |
| Causes skin irritation. | Skin corrosion/irritation, Category 2 |
| Causes serious eye irritation.[1] | Serious eye damage/eye irritation, Category 2A |
| May be harmful if swallowed. | Acute toxicity, oral (predicted) |
| May be harmful if inhaled.[1] | Acute toxicity, inhalation (predicted) |
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when working with this compound.
| Protective Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[1] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
Storage and Handling Procedures
Proper storage and handling are essential to maintain the stability and purity of this compound and to prevent accidental exposure.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[3] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1][3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[1] |
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures:
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
Experimental Protocol: Enzyme Inhibition Assay
This protocol outlines a general procedure for utilizing this compound as a potential enzyme inhibitor.
Materials:
-
This compound
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in the assay buffer at the desired concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the IC50 value of this compound by plotting the enzyme inhibition against the inhibitor concentration.
Caption: Workflow for an enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition
This compound, as a benzamidine derivative, could potentially act as an inhibitor of serine proteases, which are involved in numerous signaling pathways. The diagram below illustrates a hypothetical pathway where this compound might exert its effect.
Caption: Inhibition of a serine protease signaling pathway.
References
Application Notes and Protocols: The Use of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective protein purification is fundamental to research, diagnostics, and the development of therapeutics. A critical step in this process is the initial cell lysis, where the target protein is released from the cellular environment. However, this release also exposes the protein to a host of endogenous proteases that can lead to its degradation, significantly impacting yield and integrity. To counteract this, protease inhibitors are routinely included in lysis buffers.
This document provides detailed application notes and protocols for the use of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride , a specialized reagent for proteomics research, as a protease inhibitor in protein purification lysis buffers. While specific quantitative performance data for this compound is not extensively available in published literature, these guidelines are based on the well-established properties of benzamidine, a known serine protease inhibitor, and the anticipated effects of its trifluoromethyl substitution.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Alternate Names | 3,5-Bis(trifluoromethyl)benzenecarboximidamide hydrochloride |
| CAS Number | 97603-94-6 |
| Molecular Formula | C₉H₇ClF₆N₂ |
| Molecular Weight | 292.61 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | Store at 2-8°C. Keep desiccated. |
Mechanism of Action
This compound is a competitive, reversible inhibitor of serine proteases. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for serine proteases like trypsin. This allows the inhibitor to bind to the active site of the enzyme, preventing the binding and cleavage of the natural protein substrates.
The addition of two trifluoromethyl (CF₃) groups to the benzene ring is expected to significantly enhance the inhibitory properties of the molecule. The strong electron-withdrawing nature of the CF₃ groups can increase the acidity of the amidinium cation, potentially leading to stronger interactions with the negatively charged residues in the protease active site. Furthermore, the increased hydrophobicity may improve binding affinity and cell permeability.
Key Applications
-
Inhibition of serine proteases during cell lysis and protein extraction from various sources (e.g., bacterial, yeast, insect, and mammalian cells).
-
Protection of recombinant and native proteins from proteolytic degradation throughout the purification workflow.
-
Use as a component of customized protease inhibitor cocktails to achieve broad-spectrum protease inhibition.
Recommended Working Concentrations
The optimal concentration of this compound should be determined empirically for each specific application. However, based on the typical concentrations used for benzamidine hydrochloride, a starting range is provided below. Due to the potential for enhanced activity from the trifluoromethyl groups, it may be possible to use lower concentrations compared to standard benzamidine.
| Application | Recommended Starting Concentration |
| General Protein Extraction | 1 - 5 mM |
| High Protease Activity Lysates (e.g., Yeast) | 2 - 10 mM |
| Component in Protease Inhibitor Cocktail | 1 mM |
Preparation of Stock Solutions
It is recommended to prepare a fresh stock solution of this compound immediately before use, as benzamidine derivatives can be susceptible to degradation in aqueous solutions over time.
100 mM Stock Solution in Water:
-
Weigh out 29.26 mg of this compound.
-
Dissolve in 1 mL of high-purity, sterile water.
-
Mix thoroughly by vortexing until fully dissolved.
-
Store on ice for immediate use. For short-term storage (up to one week), aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
100 mM Stock Solution in DMSO:
-
Weigh out 29.26 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Store at -20°C. DMSO stock solutions are generally more stable than aqueous solutions.
Experimental Protocols
Protocol 1: General Protein Extraction from Cultured Mammalian Cells
This protocol provides a general workflow for the lysis of cultured mammalian cells and inhibition of proteolysis using this compound.
Workflow for mammalian cell protein extraction.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or a Tris-based buffer with appropriate detergents)
-
This compound (100 mM stock solution)
-
Other protease and phosphatase inhibitors (optional)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis Buffer Preparation: Prepare the desired lysis buffer. Immediately before use, add this compound from the stock solution to a final concentration of 1-5 mM. If using other inhibitors, add them at this time.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer (e.g., 1 mL per 10⁷ cells).
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Clarification: Centrifuge the lysate at 12,000 - 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled tube.
-
Downstream Processing: The protein extract is now ready for downstream applications such as quantification, SDS-PAGE, Western blotting, or affinity purification.
Protocol 2: Inclusion in a Broad-Spectrum Protease Inhibitor Cocktail
For comprehensive protection, especially with samples known to have high proteolytic activity, this compound can be combined with other inhibitors targeting different protease classes.
Components of a broad-spectrum protease inhibitor cocktail.
Example 100X Protease Inhibitor Cocktail Formulation (for aqueous lysis buffers):
| Inhibitor | Target Protease Class | Stock Concentration | Final (1X) Concentration |
| 3,5-Bis(trifluoromethyl)benzamidine HCl | Serine | 100 mM in Water | 1 mM |
| AEBSF | Serine | 100 mM in Water | 1 mM |
| Leupeptin | Serine/Cysteine | 1 mg/mL in Water | 10 µg/mL |
| E-64 | Cysteine | 1 mg/mL in Water | 10 µg/mL |
| Pepstatin A | Aspartic | 1 mg/mL in Ethanol | 1 µg/mL |
| EDTA | Metallo | 500 mM in Water, pH 8.0 | 5 mM |
Preparation and Use:
-
Prepare individual stock solutions of each inhibitor as recommended by the manufacturer.
-
To prepare the 100X cocktail, combine the appropriate volumes of each stock solution. Note that Pepstatin A is dissolved in ethanol.
-
Store the 100X cocktail in aliquots at -20°C.
-
For use, add 10 µL of the 100X cocktail per 1 mL of lysis buffer.
Troubleshooting
| Problem | Possible Cause | Solution |
| Protein Degradation Still Observed | Insufficient inhibitor concentration. | Increase the concentration of this compound (e.g., up to 10 mM). |
| Degradation by non-serine proteases. | Add other classes of protease inhibitors to create a broad-spectrum cocktail. | |
| Inhibitor degraded. | Prepare fresh stock solutions and add to the lysis buffer immediately before use. | |
| Protein Precipitation in Lysate | High concentration of inhibitor affecting protein solubility. | Decrease the concentration of the inhibitor. Ensure the pH of the lysis buffer is appropriate for the target protein. |
| Incompatibility with other lysis buffer components. | Test the solubility of the inhibitor in the specific lysis buffer formulation before adding it to the cell pellet. |
Concluding Remarks
This compound is a promising reagent for the inhibition of serine proteases during protein purification. Its chemical structure suggests potentially enhanced inhibitory activity compared to unsubstituted benzamidine. The protocols and information provided herein serve as a starting point for the effective use of this compound. Researchers are encouraged to optimize the working concentrations and buffer conditions to best suit their specific protein of interest and expression system.
Application Notes and Protocols: Incorporating 3,5-Bis(trifluoromethyl)benzamidine hydrochloride into Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic chemical compound featuring a benzamidine core substituted with two trifluoromethyl groups. The benzamidine moiety is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases, which are a broad family of enzymes with critical roles in various physiological and pathological processes.[1] The inclusion of trifluoromethyl groups can enhance the compound's properties, such as metabolic stability and binding affinity.[2] These characteristics make this compound a valuable tool for researchers studying serine protease-mediated signaling pathways and for professionals in drug discovery and development targeting these enzymes.
This document provides detailed application notes and protocols for the incorporation of this compound into biochemical assays, with a primary focus on its application as a serine protease inhibitor.
Biochemical Target and Signaling Pathway
This compound is predicted to act as a competitive inhibitor of serine proteases. These enzymes are characterized by a serine residue in their active site that is crucial for catalysis. Serine proteases are involved in a multitude of signaling pathways, including but not limited to blood coagulation (e.g., thrombin, Factor Xa), fibrinolysis (e.g., plasmin), digestion (e.g., trypsin, chymotrypsin), and viral entry into host cells (e.g., TMPRSS2).[3][4]
The general mechanism of serine protease action involves the cleavage of specific peptide bonds in substrate proteins. A competitive inhibitor, such as a benzamidine derivative, binds to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. This inhibition can modulate downstream signaling events.
References
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a halogenated derivative of benzamidine. Benzamidine and its analogs are known to act as competitive inhibitors of serine proteases, such as trypsin and thrombin[1][2]. Serine proteases play crucial roles in a multitude of cellular processes, including signal transduction, digestion, blood coagulation, and apoptosis. Dysregulation of serine protease activity is implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. The introduction of trifluoromethyl groups can enhance the biological activity and metabolic stability of compounds[3].
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The following protocols outline key experiments to assess its cytotoxic and apoptotic effects on cancer cell lines and to investigate its impact on a relevant signaling pathway.
Hypothetical Mechanism of Action
Based on the structure of its parent compound, it is hypothesized that this compound acts as a serine protease inhibitor. Inhibition of specific serine proteases involved in cell survival and proliferation signaling could lead to the induction of apoptosis. This experimental design aims to test this hypothesis by evaluating cell viability, characterizing the mode of cell death, and examining key proteins in a relevant signaling pathway.
Experimental Design Overview
The overall experimental workflow is designed to first screen for the cytotoxic effects of the compound, then to determine the mechanism of cell death, and finally to investigate the potential molecular targets.
Caption: Experimental workflow for the cellular characterization of this compound.
I. Cell Viability Assays
The initial step is to determine the cytotoxic potential of this compound on a selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type). This is achieved by performing dose-response and time-course experiments.
A. Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells, providing a highly sensitive luminescent readout.[5][7][8]
Materials:
-
CellTiter-Glo® Reagent
-
All other materials as listed for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until the substrate is thoroughly dissolved.
-
Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
Data Presentation: Cell Viability
| Treatment Group | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 0 | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| Compound X | 1 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 6.3 |
| Compound X | 10 | 72 ± 6.1 | 55 ± 4.9 | 38 ± 5.5 |
| Compound X | 50 | 45 ± 5.8 | 21 ± 3.7 | 10 ± 2.9 |
| Compound X | 100 | 20 ± 3.9 | 8 ± 2.1 | 4 ± 1.5 |
| IC50 (µM) | ~55 | ~15 | ~8 |
II. Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[9][10][11]
Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment Group | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| Compound X (IC50) | 40 ± 3.5 | 35 ± 4.1 | 25 ± 3.8 |
| Compound X (2x IC50) | 15 ± 2.8 | 50 ± 5.2 | 35 ± 4.5 |
III. Signaling Pathway Analysis
Based on the hypothesis that this compound acts as a serine protease inhibitor that induces apoptosis, Western blot analysis can be used to examine the expression levels of key proteins in an apoptosis-related signaling pathway. A plausible pathway to investigate is the extrinsic apoptosis pathway, which can be initiated by certain proteases.
Caption: Hypothesized signaling pathway affected by this compound.
Protocol: Western Blot Analysis
This protocol details the detection of key apoptotic proteins by Western blotting.[12][13][14][15]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation: Western Blot Analysis
| Target Protein | Vehicle Control (Relative Density) | Compound X (IC50) (Relative Density) | Fold Change |
| Cleaved Caspase-8 | 1.0 | 3.5 ± 0.4 | +3.5 |
| Cleaved Caspase-3 | 1.0 | 4.2 ± 0.6 | +4.2 |
| Cleaved PARP | 1.0 | 5.1 ± 0.7 | +5.1 |
| β-actin | 1.0 | 1.0 ± 0.1 | 1.0 |
Summary and Conclusion
These protocols provide a structured approach to the initial in vitro evaluation of this compound. The experimental design allows for the determination of its cytotoxic activity, elucidation of the primary mechanism of cell death, and preliminary investigation into the underlying signaling pathways. The data generated from these experiments will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this compound. Further experiments could include enzymatic assays with purified serine proteases to confirm direct inhibition and broader screening against a panel of cancer cell lines.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com.au]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Improving the solubility of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic organic compound. Benzamidine and its derivatives are known to be competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2] Therefore, this compound is frequently utilized in biochemical assays and drug discovery processes related to the inhibition of these enzymes.[2][3]
Q2: I am having trouble dissolving this compound. What are the general solubility characteristics of this compound?
Q3: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the solubility of many compounds. However, the thermal stability of this compound in solution is not well-documented. It is recommended to use the lowest effective temperature and to prepare solutions fresh for each experiment to minimize the risk of degradation.
Q4: Why might my compound precipitate out of a buffered solution like PBS?
Precipitation of hydrochloride salts in phosphate-buffered saline (PBS) can occur for several reasons. One common issue is the "common ion effect," where the high concentration of chloride ions in the buffer can suppress the dissolution of the hydrochloride salt.[4] Additionally, if a stock solution in an organic solvent is diluted too quickly or into a buffer where the compound has low solubility, it can cause the compound to crash out of solution.[5] The pH of the buffer can also significantly impact the solubility of ionizable compounds.[4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.
Issue 1: The compound does not dissolve in the desired aqueous buffer.
-
Initial Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility.
-
Fresh Solvent: Always use fresh, high-purity solvents.
-
Mechanical Agitation: Ensure thorough mixing by vortexing or sonication.
-
-
Troubleshooting Workflow:
Caption: A decision-making flowchart for troubleshooting solubility problems.
Issue 2: The compound dissolves in an organic solvent but precipitates upon dilution into an aqueous buffer.
-
Probable Cause: The compound is "crashing out" of solution as the solvent polarity changes dramatically.
-
Solutions:
-
Minimize Organic Solvent: Use the highest possible concentration of your stock solution to minimize the volume added to the aqueous buffer. Aim for a final organic solvent concentration of less than 1% (v/v), though the tolerance of your specific assay should be determined.
-
Slow Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[6]
-
Intermediate Dilution: Perform a serial dilution. For example, dilute the stock solution into a mixture of the organic solvent and the aqueous buffer (e.g., 1:1) before the final dilution into the aqueous buffer.
-
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table provides estimated solubility and suggested starting points for common laboratory solvents based on the properties of structurally similar compounds and general principles of solubility. It is crucial to empirically determine the solubility for your specific experimental conditions.
| Solvent | Estimated Solubility | Recommended Starting Concentration | Notes |
| Water | Poor to Slightly Soluble | 0.1 - 1 mg/mL | Solubility is expected to be low due to the hydrophobic trifluoromethyl groups. Gentle heating and pH adjustment may be necessary. |
| Ethanol | Soluble | 5 - 10 mg/mL | A good initial choice for creating a stock solution. |
| DMSO | Soluble | >10 mg/mL | A common solvent for creating high-concentration stock solutions of hydrophobic compounds.[7] |
| PBS (pH 7.4) | Poorly Soluble | < 0.5 mg/mL | Potential for precipitation due to the common ion effect and the compound's hydrophobicity.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (high purity)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO or ethanol to achieve the target concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex the mixture vigorously until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, sonicate for 5-10 minutes in a water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions whenever possible.[4]
Protocol 2: Determining Aqueous Solubility (Kinetic Method)
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
Concentrated stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well microplate (UV-transparent if using spectrophotometry)
-
Plate shaker
-
Centrifuge with a plate rotor or filtration plate
-
Plate reader (spectrophotometer or HPLC-UV)
Procedure:
-
Prepare a series of dilutions of your aqueous buffer.
-
Add a small, fixed volume of the DMSO stock solution to each well of the microplate (e.g., 2 µL of a 10 mM stock into 198 µL of buffer for a final concentration of 100 µM).
-
Seal the plate and incubate at a constant temperature (e.g., room temperature or 37°C) on a plate shaker for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
After incubation, separate any precipitate by either centrifuging the plate at high speed (e.g., 3000 x g for 15 minutes) or by filtering the contents through a filtration plate.
-
Carefully transfer the supernatant to a new UV-transparent plate.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV, by comparing the signal to a standard curve prepared in the same buffer with a known concentration of the compound.
Signaling Pathway and Mechanism of Action
This compound, as a benzamidine derivative, is predicted to act as a competitive inhibitor of serine proteases. The diagram below illustrates the general mechanism of serine protease inhibition.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in solution over time
Technical Support Center: 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, it can be dissolved in buffers like PBS (pH 7.2). When preparing stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas.[1]
Q2: What are the recommended storage conditions for stock solutions?
A2: For long-term storage, it is recommended to store stock solutions prepared in anhydrous organic solvents at -20°C or -80°C. Aqueous solutions are generally not recommended for storage for more than one day due to potential hydrolysis.[1] It is best to prepare fresh aqueous solutions for each experiment.
Q3: My compound appears to be degrading in my aqueous buffer. What could be the cause?
A3: Degradation in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. Benzamidine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. It is crucial to assess the stability of the compound in your specific buffer system and experimental conditions.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: To assess stability, you can perform a time-course experiment where you analyze the concentration of the compound at different time points under your experimental conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended to separate the parent compound from any potential degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous solution | The concentration of the compound exceeds its solubility in the aqueous buffer. | - Prepare a more dilute aqueous solution. - Increase the percentage of organic co-solvent (if tolerated by the experiment). - Ensure the pH of the buffer is optimal for solubility. |
| Loss of biological activity over time | The compound is degrading under the experimental conditions. | - Prepare fresh solutions for each experiment. - Perform a forced degradation study to understand the degradation profile. - Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Appearance of new peaks in HPLC chromatogram | The compound is degrading, and the new peaks represent degradation products. | - Conduct a forced degradation study to identify and characterize the degradants.[2] - Use a stability-indicating HPLC method to resolve the parent compound and all degradation products. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound from a forced degradation study. These data are illustrative and may not represent the actual stability of the compound. Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[3][4]
| Stress Condition | Time (hours) | % Degradation |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 5.2 |
| 48 | 10.8 | |
| 72 | 15.3 | |
| 0.1 M NaOH (Base Hydrolysis) | 24 | 12.5 |
| 48 | 25.1 | |
| 72 | 38.2 | |
| Neutral (pH 7.2 PBS) | 24 | < 1.0 |
| 48 | 1.5 | |
| 72 | 2.8 | |
| 3% H₂O₂ (Oxidative) | 24 | 8.7 |
| 48 | 18.2 | |
| 72 | 29.5 | |
| 60°C (Thermal) | 24 | 3.1 |
| 48 | 6.5 | |
| 72 | 10.2 | |
| Photolytic (UV Lamp) | 24 | 4.5 |
| 48 | 9.1 | |
| 72 | 14.0 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Preparation of Stress Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water (pH ~7) to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) in a photostability chamber.
3. Incubation and Sampling:
-
Incubate all stress samples under their respective conditions.
-
Collect aliquots at specified time points (e.g., 0, 24, 48, and 72 hours).
-
For acid and base hydrolysis samples, neutralize the aliquots before analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
Visualizations
References
How to prevent degradation of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride during experiments
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during experiments and to offer troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in experimental settings?
A1: The primary cause of degradation for this compound is hydrolysis, particularly in aqueous solutions with a basic pH. The amidine functional group is susceptible to hydrolysis, which converts it to the corresponding 3,5-bis(trifluoromethyl)benzamide. The rate of this hydrolysis is significantly accelerated as the pH increases.
Q2: How can I minimize hydrolysis of the compound in my aqueous buffers?
A2: To minimize hydrolysis, it is crucial to control the pH of your aqueous solutions. It is recommended to maintain a neutral or slightly acidic pH (pH ≤ 7). Avoid preparing and storing stock solutions in basic buffers (pH > 7) for extended periods. For experiments requiring basic conditions, prepare the solution immediately before use and keep the exposure time to the basic environment as short as possible.
Q3: What are the recommended storage conditions for the solid compound and its solutions?
A3: For the solid compound, it is essential to store it in a tightly sealed container in a dry, cool, and well-ventilated place. This compound is hygroscopic, meaning it can absorb moisture from the air, which can promote degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability.
For stock solutions, it is best to prepare them fresh for each experiment. If storage is necessary, prepare the stock solution in a dry, aprotic solvent such as DMSO or ethanol. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for long-term storage.
Q4: Is this compound sensitive to light or temperature?
A4: While specific quantitative data on the photodegradation and thermal degradation of this compound is limited, aromatic compounds containing trifluoromethyl groups can be susceptible to photolytic cleavage under UV irradiation. Therefore, it is prudent to protect solutions from direct light by using amber vials or covering the container with aluminum foil. Regarding thermal stability, as a hydrochloride salt, it is generally more stable than its free base. However, prolonged exposure to high temperatures should be avoided. For solid storage, a cool environment is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound due to hydrolysis in aqueous solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it is stored properly in an anhydrous solvent at low temperature. Verify the pH of your experimental buffer and adjust to neutral or slightly acidic if possible. |
| Precipitation of the compound in aqueous buffer. | The hydrochloride salt is generally water-soluble, but the free base may be less soluble. High concentrations or changes in pH towards alkalinity can cause precipitation. | Ensure the concentration is within the solubility limits for your specific buffer and pH. If working at a higher pH, consider if a lower concentration is feasible or if the experiment duration can be minimized. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | The appearance of new peaks can indicate the presence of the hydrolysis product, 3,5-bis(trifluoromethyl)benzamide. | Run a control sample of the compound that has been intentionally subjected to basic conditions to identify the peak corresponding to the degradation product. This can confirm if hydrolysis is occurring in your experiment. |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture, affecting its solubility characteristics. | Ensure the solid compound has been stored in a desiccated environment. Gentle warming or sonication can aid in dissolution. |
Experimental Protocols
Preparation of a Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for a Serine Protease Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a target serine protease.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Target serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES at a neutral or slightly acidic pH, containing appropriate salts like NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of DMSO or ethanol as the highest inhibitor concentration).
-
In the wells of a 96-well plate, add the diluted inhibitor solutions or the vehicle control.
-
Add the serine protease solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the reaction rates from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value.
Visualizations
Logical Workflow for Preventing Compound Degradation
Caption: Workflow for handling and using this compound to prevent degradation.
Signaling Pathway: Inhibition of the Coagulation Cascade
Benzamidine and its derivatives are known inhibitors of serine proteases, many of which are key components of the blood coagulation cascade. This pathway illustrates the potential points of inhibition by a general benzamidine-based inhibitor.
Caption: Inhibition of key serine proteases in the coagulation cascade by a benzamidine-based inhibitor.
Optimizing working concentration of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride for assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in various assays. Given that specific data for this compound is limited, this guide is based on established principles for optimizing the experimental use of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a halogenated organic compound.[1] While its specific biological targets are not extensively documented in publicly available literature, the benzamidine functional group is known to interact with the active sites of enzymes, particularly proteases and kinases, by mimicking natural substrates.[2] The trifluoromethyl groups can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Therefore, it is plausible that this compound acts as an enzyme inhibitor.
Q2: What is a recommended starting concentration range for this compound in a new assay?
A2: For a compound with unknown potency, it is advisable to test a wide range of concentrations to establish a dose-response curve. A typical starting point for a new small molecule in a cell-based assay would be in the range of 1 µM to 10 µM, while biochemical assays might require lower concentrations, often below 100 nM.[4] A broad logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) is recommended for initial screening.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: Most small organic molecules are soluble in dimethylsulfoxide (DMSO).[5] It is crucial to consult the product datasheet for any specific solubility and storage instructions. To minimize precipitation when adding the compound to aqueous assay media, it is best to perform serial dilutions of the concentrated stock in DMSO before the final dilution into the aqueous buffer.[5] Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: This contains the same concentration of the solvent (e.g., DMSO) used to dissolve the compound and serves as a baseline for the assay response.
-
Positive Control: A known inhibitor or activator for your target or pathway to confirm that the assay is performing as expected.
-
Negative Control: A sample without the compound or any treatment to represent the normal state of the assay system.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of the working concentration of this compound.
Issue 1: The compound shows no inhibitory effect in my assay.
This is a frequent challenge when working with new small molecules. The underlying cause can be multifaceted, ranging from issues with the compound itself to the assay conditions.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too low to elicit a biological response.
-
Solution: Test a broader and higher range of concentrations. If initial tests were in the nanomolar range, expand to the micromolar range.
-
-
Possible Cause 2: Poor Solubility. The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
-
Solution: Visually inspect for any precipitation. Ensure the final DMSO concentration is low and consistent across all wells. Consider using a different solvent if recommended by the supplier.
-
-
Possible Cause 3: Compound Instability. The compound may degrade under the experimental conditions (e.g., temperature, pH, light exposure).
-
Solution: Perform a stability test by incubating the compound in the assay buffer for the duration of the experiment and analyzing its integrity using methods like HPLC or LC-MS.[6]
-
-
Possible Cause 4: Incorrect Assay Conditions. The assay may not be sensitive enough to detect inhibition, or the enzyme/substrate concentrations may not be optimal.[7]
-
Solution: Re-optimize the assay conditions, including enzyme and substrate concentrations, and ensure the assay is within its linear range.
-
Issue 2: High background or non-specific effects are observed.
High background can mask the true effect of the compound, while non-specific effects can lead to false positives.
-
Possible Cause 1: Compound Interference. The compound may interfere with the assay technology itself, for example, by autofluorescence.[8]
-
Solution: Run a control experiment with the compound in the assay medium without the biological target (e.g., enzyme or cells) to measure any intrinsic signal.[6]
-
-
Possible Cause 2: Pan-Assay Interference Compounds (PAINS). Some chemical structures are known to cause non-specific interactions in high-throughput screens.[6]
-
Solution: Check databases for potential PAINS alerts for this compound or similar structures. Assays with detergents like Triton X-100 can sometimes mitigate non-specific inhibition caused by compound aggregation.[6]
-
-
Possible Cause 3: Cytotoxicity. At high concentrations, the compound may be toxic to cells, leading to non-specific inhibition of cellular processes.[9]
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.
-
Issue 3: The experimental results are not reproducible.
Lack of reproducibility can stem from various sources, including inconsistent compound handling and assay variability.
-
Possible Cause 1: Inconsistent Compound Preparation. Variations in dissolving and diluting the compound can lead to different effective concentrations between experiments.
-
Solution: Follow a strict, standardized protocol for preparing stock and working solutions. Ensure complete dissolution of the compound before use.
-
-
Possible Cause 2: Compound Aggregation. Some small molecules can form aggregates at higher concentrations, leading to variable and often non-specific inhibition.[6]
-
Possible Cause 3: Assay Variability. Inherent variability in biological assays can contribute to inconsistent results.
-
Solution: Ensure consistent experimental conditions (e.g., incubation times, temperature, cell passage number).[10] Increase the number of technical and biological replicates.
-
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Dose-Response Assay
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
Materials:
-
This compound
-
DMSO
-
Assay buffer
-
Multi-well plates (e.g., 96-well or 384-well)
-
Biological target (e.g., enzyme, cells)
-
Detection reagents
Procedure:
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution series of the stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is common.
-
Prepare Working Solutions: Dilute the DMSO serial dilutions into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells and typically below 1%.
-
Assay Setup: Add the working solutions to the multi-well plates. Include vehicle, positive, and negative controls.
-
Initiate Reaction: Add the biological target (e.g., enzyme and substrate, or cells) to the wells.
-
Incubation: Incubate the plates under the optimized assay conditions for a defined period.
-
Detection: Add the detection reagents and measure the signal using a plate reader.
-
Data Analysis: Plot the assay signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
| Parameter | Recommended Range | Assay Type | Reference |
| Starting Concentration | 1 - 10 µM | Cell-Based | [4] |
| Starting Concentration | < 100 nM | Biochemical | [4] |
| Final DMSO Concentration | < 1% | General | [11] |
| Z'-factor for Assay Quality | 0.5 - 1.0 | HTS | [9] |
Hypothetical Signaling Pathway
The benzamidine moiety suggests a potential interaction with serine proteases. Below is a hypothetical signaling pathway where this compound could act as an inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
Troubleshooting off-target effects with 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. Due to the limited specific literature on the off-target effects of this particular compound, this guide draws upon the established characteristics of its parent compound, benzamidine, a known serine protease inhibitor, and general principles of enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While specific studies on this compound are not extensively available, its structure strongly suggests it functions as a serine protease inhibitor . The benzamidine core is a well-established pharmacophore that acts as a competitive inhibitor, mimicking the binding of arginine or lysine residues in the active site of serine proteases. The addition of two trifluoromethyl (CF3) groups is known to enhance properties such as lipophilicity and metabolic stability, which may influence its potency and cell permeability compared to unsubstituted benzamidine.[1][2]
Q2: I am not observing the expected inhibitory effect on my target serine protease. What are the possible causes?
A2: Several factors could contribute to a lack of inhibitory activity:
-
Incorrect Concentration: Ensure the concentration of the inhibitor is appropriate for the Ki of the target enzyme. If the Ki is unknown, a dose-response experiment is recommended.
-
Compound Instability: While the trifluoromethyl groups may enhance stability, degradation can still occur.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can influence inhibitor binding. Verify that these conditions are optimal for both the enzyme and the inhibitor.
-
Enzyme Activity: Confirm that your enzyme is active and that the substrate concentration is appropriate (typically at or below the Km for competitive inhibition assays).
-
Insolubility: Although more lipophilic, the compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in your assay medium. A small amount of a co-solvent like DMSO may be necessary, but be sure to include a vehicle control.
Q3: I am observing unexpected cell death or toxicity in my cell-based assay. Is this an off-target effect?
A3: Unexplained cytotoxicity can be an off-target effect. Potential causes include:
-
Inhibition of Essential Proteases: The compound may be inhibiting essential cellular serine proteases involved in processes like apoptosis, cell signaling, or protein turnover.
-
Mitochondrial Toxicity: Some compounds can disrupt mitochondrial function. Consider performing a mitochondrial membrane potential assay or a Seahorse assay to assess mitochondrial health.
-
Non-specific Membrane Effects: At high concentrations, lipophilic compounds can interfere with cell membrane integrity. A lactate dehydrogenase (LDH) release assay can be used to assess membrane damage.
Q4: How can I distinguish between on-target and off-target effects?
A4: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of a Structurally Related but Inactive Control: If available, a similar molecule that lacks the key binding motif (the amidine group) but retains the trifluoromethyl groups could help identify effects due to the core scaffold.
-
Rescue Experiments: If the on-target effect is the inhibition of a specific protease, expressing a mutant form of the protease that is resistant to the inhibitor should rescue the phenotype.
-
Knockdown/Knockout Models: Silencing the expression of the target protease using techniques like siRNA or CRISPR should phenocopy the effects of the inhibitor if they are on-target.
-
Proteomic Profiling: Techniques like activity-based protein profiling (ABPP) can be used to identify the full spectrum of serine proteases that are inhibited by the compound in a cellular context.
Data and Properties
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97603-94-6 | [4][5][6][7][8][9] |
| Molecular Formula | C9H7ClF6N2 | [4][7][8] |
| Molecular Weight | 292.61 g/mol | [4][7][8] |
| Purity | Typically >98% | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and ethanol | [10] |
Potential Serine Protease Targets (based on Benzamidine Activity)
| Protease Family | Examples |
| Trypsin-like | Trypsin, Thrombin, Plasmin, Factor Xa, uPA |
| Chymotrypsin-like | Chymotrypsin, Elastase |
| Other | Tryptase, Kallikreins |
Experimental Protocols
General Protocol for a Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified serine protease using a chromogenic or fluorogenic substrate.
-
Materials:
-
Purified serine protease of interest
-
Specific chromogenic or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader
-
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Working Inhibitor Solutions: Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme Solution: Dilute the purified enzyme in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the substrate in assay buffer at a concentration typically equal to or below its Km value for the enzyme.
-
-
Assay Procedure:
-
Add 10 µL of each working inhibitor dilution or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 80 µL of the enzyme solution to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the velocities to the vehicle control to determine the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of competitive inhibition of a serine protease.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound [sobekbio.com]
- 6. This compound, CasNo.97603-94-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. 97603-94-6 | MFCD00276604 | 3,5-Bis-trifluoromethyl-benzamidine; hydrochloride | acints [acints.com]
- 9. This compound - CAS:97603-94-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. Benzamidine hydrochloride hydrate [himedialabs.com]
Technical Support Center: 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common problems encountered during the synthesis and purification of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the Pinner reaction of 3,5-bis(trifluoromethyl)benzonitrile, can present several challenges. This guide outlines potential problems, their probable causes, and recommended solutions to optimize your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Product Formation | 1. Incomplete reaction: The electron-withdrawing nature of the trifluoromethyl groups can decrease the reactivity of the nitrile. 2. Moisture contamination: Water can hydrolyze the intermediate Pinner salt or the final product. 3. Insufficient HCl: Inadequate saturation of the reaction mixture with hydrogen chloride gas. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC. Consider a higher reaction temperature (e.g., room temperature to 40°C), but be cautious of side reactions. 2. Ensure anhydrous conditions: Use oven-dried glassware, anhydrous solvents (e.g., ethanol, diethyl ether), and a drying tube. 3. Ensure complete HCl saturation: Bubble dry HCl gas through the cooled reaction mixture until saturation is confirmed (e.g., by observing HCl fumes at the outlet). | Improved conversion of the starting nitrile and higher yield of the desired product. |
| Formation of 3,5-Bis(trifluoromethyl)benzamide as a Major Byproduct | Presence of water: The intermediate imino ester (Pinner salt) is sensitive to moisture and can hydrolyze to the corresponding amide. | Strict anhydrous conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of the benzamide impurity, leading to a cleaner crude product and easier purification. |
| Oily or Gummy Crude Product | 1. Presence of unreacted starting material or intermediates. 2. Formation of complex mixtures of byproducts. | 1. Optimize reaction conditions: Ensure complete conversion of the starting material. 2. Purification by trituration: Vigorously stir the crude oil with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) to induce crystallization. | Solidification of the crude product, facilitating its isolation and subsequent purification. |
| Difficulty in Product Purification by Recrystallization | 1. Inappropriate solvent system. 2. Presence of impurities that inhibit crystallization. | 1. Solvent screening: Test a range of solvents and solvent mixtures for recrystallization (e.g., ethanol/diethyl ether, isopropanol/hexane). 2. Charcoal treatment: Decolorize the solution of the crude product with activated charcoal to remove colored impurities. 3. Column chromatography: If recrystallization is ineffective, purify the crude product using silica gel chromatography with an appropriate eluent system (e.g., dichloromethane/methanol gradient). | Isolation of the pure this compound as a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Pinner reaction, which involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate ethyl imidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield the final benzamidine hydrochloride product.
Q2: Why are anhydrous conditions so critical for this synthesis?
Anhydrous conditions are crucial to prevent the hydrolysis of the reactive intermediate, the Pinner salt. If water is present, it can react with the Pinner salt to form 3,5-bis(trifluoromethyl)benzamide as a significant byproduct, which can complicate purification and reduce the yield of the desired amidine.
Q3: My reaction is sluggish and gives a low yield. What can I do to improve it?
The two electron-withdrawing trifluoromethyl groups on the aromatic ring decrease the nucleophilicity of the nitrile nitrogen, making the initial protonation step of the Pinner reaction less favorable. To improve the yield, ensure the reaction mixture is fully saturated with dry HCl gas at a low temperature (0-5 °C). You can also try extending the reaction time and allowing the mixture to slowly warm to room temperature while stirring.
Q4: What are the best methods for purifying the final product?
Recrystallization is the most common purification method. A suitable solvent system can be a mixture of a polar solvent in which the product is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like diethyl ether or hexane). If the product is highly impure, column chromatography on silica gel may be necessary.
Q5: How should I store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[1] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended to maintain its purity and stability over time.
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Bis(trifluoromethyl)benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or a solution in an anhydrous solvent)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Formation of the Pinner Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 3,5-bis(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution. Ensure a steady but gentle stream of HCl. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue passing HCl through the solution until it is saturated. This may take 1-2 hours.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The Pinner salt may precipitate as a white solid.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude Pinner salt.
-
-
Formation of the Amidine Hydrochloride:
-
Suspend the crude Pinner salt in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension. Alternatively, a solution of ammonia in an anhydrous solvent can be added dropwise.
-
A white precipitate of ammonium chloride will form.
-
After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the filtrate with a small amount of cold, anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Slowly add diethyl ether or hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Synthesis Pathway
Caption: Pinner reaction pathway for 3,5-Bis(trifluoromethyl)benzamidine HCl synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis and purification issues.
References
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride, with a focus on increasing reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Pinner reaction protocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Pinner Salt (Intermediate) | 1. Presence of moisture: Water will hydrolyze the nitrilium ion intermediate and the Pinner salt itself. 2. Incomplete reaction: Insufficient reaction time or inadequate HCl saturation. 3. Suboptimal temperature: Temperature may be too high, causing decomposition of the thermally unstable Pinner salt.[1] | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture until saturation is achieved. Extend the reaction time at low temperature. 3. Maintain a low reaction temperature (0-5 °C) during the formation of the Pinner salt. |
| Low Yield of Final Amidine Product | 1. Incomplete ammonolysis: Insufficient ammonia or reaction time during the second step. 2. Hydrolysis of the Pinner salt: The intermediate was exposed to moisture before or during the addition of ammonia. 3. Side reactions: Formation of amides or esters as byproducts.[2] | 1. Use a saturated solution of ammonia in an anhydrous alcohol. Ensure the reaction goes to completion by monitoring with TLC or HPLC. 2. Do not isolate the Pinner salt unless absolutely necessary and ensure it is handled under strictly anhydrous conditions. 3. Maintain low temperatures throughout the Pinner salt formation and handle the intermediate with care to prevent its rearrangement to the amide. Ensure the ammonolysis step is carried out promptly after the formation of the Pinner salt. |
| Formation of 3,5-Bis(trifluoromethyl)benzamide as a Major Byproduct | 1. Presence of water: Trace amounts of water can lead to the hydrolysis of the Pinner salt to the corresponding ester, which can then be converted to the amide during ammonolysis. It can also be formed by rearrangement of the imidate hydrochloride.[1] 2. High reaction temperature: Higher temperatures can promote the rearrangement of the Pinner salt to the N-acyl amide. | 1. Rigorously dry all solvents and reagents. 2. Maintain the reaction temperature below 5°C during the formation of the Pinner salt. |
| Product is an Oily or Gummy Solid | 1. Incomplete reaction: Presence of unreacted starting material or intermediates. 2. Impurities: Presence of side products or residual solvent. 3. Hygroscopic nature of the product: The hydrochloride salt can absorb atmospheric moisture. | 1. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC/MS, or NMR). 2. Purify the product by recrystallization from a suitable solvent system (e.g., isopropanol/ether) or by column chromatography. 3. Dry the final product under high vacuum and store it in a desiccator. |
| Difficulty in Isolating the Product | 1. Product solubility: The product may be soluble in the reaction solvent. 2. Fine precipitate: The product may precipitate as a very fine solid that is difficult to filter. | 1. If the product is soluble, concentrate the reaction mixture under reduced pressure and triturate the residue with a non-polar solvent (e.g., diethyl ether or hexanes) to induce precipitation. 2. Allow the precipitate to stand, possibly with cooling, to allow for crystal growth. Use a fine-porosity filter funnel or consider centrifugation for collection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Pinner reaction is a widely used and effective method for the synthesis of amidine hydrochlorides from the corresponding nitriles.[3] This two-step process involves the formation of an intermediate Pinner salt (an imidate hydrochloride) by reacting 3,5-bis(trifluoromethyl)benzonitrile with an alcohol in the presence of anhydrous hydrogen chloride. This intermediate is then treated with ammonia to yield the desired amidine hydrochloride.
Q2: Why is it critical to use anhydrous conditions for this synthesis?
A2: The intermediates in the Pinner reaction, particularly the nitrilium ion and the Pinner salt, are highly susceptible to hydrolysis.[2] Any moisture present in the reaction can lead to the formation of unwanted byproducts such as the corresponding ester or amide, which will significantly lower the yield of the desired amidine. Therefore, the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere is crucial for success.
Q3: What is the role of the trifluoromethyl groups in this reaction?
A3: The two trifluoromethyl groups are strong electron-withdrawing groups. This electronic effect makes the nitrile carbon of 3,5-bis(trifluoromethyl)benzonitrile more electrophilic and thus more susceptible to nucleophilic attack by the alcohol during the first step of the Pinner reaction. This can potentially increase the rate of Pinner salt formation compared to unsubstituted benzonitrile.
Q4: Can I use a different acid catalyst instead of gaseous hydrogen chloride?
A4: While gaseous HCl is the traditional catalyst for the Pinner reaction, other strong acids or Lewis acids can be used. For example, generating HCl in situ from reagents like trimethylsilyl chloride (TMSCl) and an alcohol has been reported.[2] Lewis acids such as trimethylsilyl triflate (TMSOTf) have also been shown to promote Pinner-type reactions.[4] However, the classical approach with gaseous HCl is well-established for forming the hydrochloride salt directly.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them appropriately, and spotting them on a TLC plate. Alternatively, more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of the starting nitrile and the appearance of the product.
Experimental Protocol: Pinner Reaction for this compound
This protocol is a representative procedure based on the principles of the Pinner reaction. Optimization may be required to achieve the best results.
Materials:
-
3,5-Bis(trifluoromethyl)benzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Anhydrous ammonia gas or a saturated solution of ammonia in anhydrous ethanol
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Dissolve 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous diethyl ether and add anhydrous ethanol (1.1 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt should begin to form.
-
Continue bubbling HCl gas for 1-2 hours, ensuring the reaction mixture remains saturated.
-
Seal the flask and stir the mixture at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting nitrile (e.g., by TLC or GC).
Step 2: Ammonolysis to form this compound
-
Once the formation of the Pinner salt is complete, cool the reaction mixture to 0°C.
-
Slowly add a saturated solution of ammonia in anhydrous ethanol (approximately 3-5 eq of ammonia) to the stirred suspension of the Pinner salt. Alternatively, bubble anhydrous ammonia gas through the mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The reaction will produce the desired amidine hydrochloride as a white precipitate, along with ammonium chloride.
-
Filter the solid product and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.
-
The crude product can be purified by recrystallization, for example, from a mixture of isopropanol and diethyl ether.
-
Dry the final product under vacuum to obtain pure this compound.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This is a guideline for optimization.
| Parameter | Condition A | Yield Expectation | Condition B | Yield Expectation | Rationale |
| Temperature (Pinner Salt Formation) | 0-5 °C | Higher | 20-25 °C (Room Temp.) | Lower | The Pinner salt intermediate is thermally unstable and can decompose or rearrange at higher temperatures, leading to byproduct formation and reduced yield.[1] |
| Solvent/Reagent Moisture | Anhydrous | Higher | Trace H₂O present | Lower | The Pinner salt intermediate is highly sensitive to moisture and will hydrolyze to form esters and subsequently amides, thus reducing the yield of the desired amidine.[2] |
| Equivalents of Alcohol | 1.1 - 1.5 eq | Optimal | > 3.0 eq | Potentially Lower | A slight excess of alcohol drives the reaction towards the Pinner salt. A large excess is generally not necessary and may complicate product isolation. |
| Ammonia Addition | Saturated solution in anhydrous alcohol | Higher | Aqueous ammonia | Significantly Lower | Aqueous ammonia will introduce water, leading to the hydrolysis of the Pinner salt and a drastic reduction in yield. |
| Reaction Time (Ammonolysis) | 2-4 hours | Optimal | < 1 hour | Potentially Lower | Insufficient reaction time may lead to incomplete conversion of the Pinner salt to the final amidine product. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 3. This compound, CasNo.97603-94-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Addressing experimental artifacts caused by 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address experimental artifacts and provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound belongs to the benzamidine class of molecules. Benzamidines are well-established as competitive, reversible inhibitors of serine proteases.[1][2] They act by binding to the active site of these enzymes, thereby preventing the binding and cleavage of their natural substrates. The trifluoromethyl groups on the phenyl ring are known to enhance the lipophilicity and metabolic stability of compounds, which may influence its potency and cell permeability.[3]
Q2: In which experimental applications is this compound typically used?
As a serine protease inhibitor, this compound is primarily used in:
-
Protein extraction and purification: To prevent the degradation of proteins of interest by endogenous serine proteases released during cell lysis.
-
Enzyme inhibition studies: To investigate the role of specific serine proteases in biological pathways.
-
Drug discovery: As a scaffold or starting point for the development of more potent and selective inhibitors for therapeutic purposes.
Q3: What are the common experimental artifacts or off-target effects associated with benzamidine analogs?
While specific data for this compound is limited, general issues with benzamidine analogs and compounds with similar structural motifs can include:
-
Non-specific Binding: The presence of trifluoromethyl groups increases the lipophilicity of the molecule, which can lead to non-specific binding to proteins and other cellular components or experimental plastics. This can reduce the effective concentration of the inhibitor and potentially lead to misleading results.
-
Off-Target Kinase Inhibition: The benzamidine scaffold bears some resemblance to the hinge-binding motifs of many kinase inhibitors. While not its primary targets, there is a possibility of inhibition of certain kinases, which could lead to unexpected cellular phenotypes.
-
Assay Interference: Compounds containing reactive groups or that are inherently fluorescent can interfere with various assay formats (e.g., fluorescence or absorbance-based assays). It is crucial to run appropriate controls to rule out such interference.[4]
-
Cytotoxicity: At higher concentrations, some benzamidine derivatives have been shown to exhibit cytotoxicity. This could be due to off-target effects or general cellular stress.
Troubleshooting Guide
Problem 1: Loss of protein of interest during cell lysis or purification, despite the presence of the inhibitor.
-
Possible Cause: Insufficient concentration of the inhibitor.
-
Troubleshooting Steps:
-
Optimize Concentration: The effective concentration can vary depending on the cell or tissue type and the abundance of proteases. A typical starting concentration for benzamidine analogs is around 1 mM.[1] Perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Fresh Preparation: Benzamidine solutions can be prone to degradation. It is recommended to prepare fresh solutions before each use.[1]
-
Combine with other inhibitors: this compound only inhibits serine proteases. Consider using a protease inhibitor cocktail that targets other classes of proteases (e.g., cysteine, aspartic, and metalloproteases) for broader protection.
-
Problem 2: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-target effects, potentially on kinases.
-
Troubleshooting Steps:
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog if available, to differentiate between on-target and off-target effects.
-
Phenotype Confirmation: If a specific signaling pathway is being investigated, confirm the observed phenotype using an orthogonal approach, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target protease.
-
Kinase Inhibition Profiling: If off-target kinase activity is suspected, consider screening the compound against a panel of kinases to identify potential unintended targets.
-
-
Possible Cause 2: Cytotoxicity.
-
Troubleshooting Steps:
-
Determine Cytotoxicity Profile: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound becomes toxic to your cells.
-
Work below the toxic concentration: Ensure that the working concentration of the inhibitor in your experiments is well below its cytotoxic threshold.
-
Problem 3: Suspected interference with an in vitro assay (e.g., fluorescence-based enzyme assay).
-
Possible Cause: The compound may be inherently fluorescent, a quencher of fluorescence, or interfere with the assay components.[4]
-
Troubleshooting Steps:
-
Run Compound-Only Controls: Measure the signal (e.g., fluorescence) of the compound in the assay buffer without any of the assay's biological components.
-
Test for Quenching: In a fluorescence-based assay, incubate the compound with the fluorescent probe to see if it quenches the signal.
-
Use an Orthogonal Assay: Whenever possible, confirm your results using a different assay format that relies on an alternative detection method (e.g., a luminescence or absorbance-based assay).
-
Quantitative Data
| Serine Protease | Benzamidine Ki (µM) |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Experimental Protocols
General Protocol for Use as a Protease Inhibitor in Cell Lysates:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent such as water or DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Lysis Buffer Preparation: Immediately before use, add the inhibitor stock solution to your lysis buffer to achieve the desired final working concentration (typically 1 mM).
-
Cell Lysis: Proceed with your standard cell lysis protocol on ice.
-
Downstream Processing: Keep the lysate on ice throughout the subsequent protein extraction and purification steps.
Visualizations
Caption: Inhibition of a serine protease by this compound.
Caption: A logical workflow for troubleshooting experimental artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
How to determine the optimal pH for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. The information is tailored to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the likely biological target of this compound?
A1: While the specific targets of this compound may vary depending on the biological context, its chemical structure, featuring a benzamidine group, strongly suggests that it acts as an inhibitor of serine proteases. The amidine group is known to interact with the active sites of these enzymes.[1] Benzamidine and its derivatives are classical competitive inhibitors of trypsin-like serine proteases.
Q2: What is the general optimal pH range for the activity of serine proteases?
A2: The optimal pH for serine protease activity can vary significantly depending on the specific enzyme and its physiological environment. However, many serine proteases exhibit optimal activity in the neutral to slightly alkaline range. For example, trypsin's optimal pH is typically between 7.5 and 8.5.[2] Conversely, some serine proteases, like matriptase, are activated under mildly acidic conditions, with an optimal pH around 6.0.[3][4][5][6]
Q3: How does pH affect the activity of this compound?
A3: The activity of this compound is likely highly pH-dependent. The benzamidine group is basic and will be protonated at physiological and acidic pH. This positive charge is often crucial for its interaction with the negatively charged aspartate residue in the S1 pocket of many serine proteases. Therefore, changes in pH will alter the protonation state of the inhibitor and the ionization state of amino acid residues in the enzyme's active site, significantly impacting binding and inhibitory activity.
Q4: I am not seeing any inhibitory effect with my compound. What could be the issue?
A4: There are several potential reasons for a lack of inhibitory activity. One of the most critical factors to consider is the pH of your assay buffer. If the pH is not optimal for the interaction between the inhibitor and the target enzyme, you may not observe inhibition. It is also essential to ensure the correct concentration of both the enzyme and the inhibitor, as well as appropriate incubation times. Verifying the purity and integrity of the this compound is also recommended.
Troubleshooting Guides
Problem: Determining the Optimal pH for Inhibition
If you are uncertain about the optimal pH for your experiment or are not observing the expected inhibitory activity, it is crucial to perform a pH optimization assay.
Solution:
A systematic approach to determine the optimal pH for the inhibitory activity of this compound involves testing its effect on the target enzyme across a range of pH values.
Experimental Protocol: pH-Dependent Enzyme Inhibition Assay
This protocol outlines a general method to determine the optimal pH for the inhibition of a serine protease by this compound.
Materials:
-
Purified target serine protease
-
This compound
-
Chromogenic or fluorogenic substrate for the target enzyme
-
A series of buffers covering a pH range (e.g., pH 4.0 to 10.0)
-
Microplate reader or spectrophotometer
-
96-well plates
Methodology:
-
Buffer Preparation: Prepare a set of buffers with overlapping pH ranges to cover the desired spectrum (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris-HCl buffer for pH 8.0-10.0).
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable solvent.
-
Assay Setup:
-
In a 96-well plate, set up reactions for each pH value to be tested.
-
For each pH, include wells for:
-
Enzyme activity without inhibitor (control)
-
Enzyme activity with a fixed concentration of the inhibitor
-
Blank (buffer and substrate only)
-
-
-
Reaction Initiation and Measurement:
-
Add the appropriate buffer to each well.
-
Add the inhibitor to the designated wells, followed by the enzyme.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each condition.
-
Determine the percent inhibition for each pH value using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition as a function of pH to identify the optimal pH for the activity of this compound.
-
Data Presentation:
| pH | Enzyme Activity (Control) (Rate) | Enzyme Activity with Inhibitor (Rate) | % Inhibition |
| 4.0 | |||
| 5.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 | |||
| 9.0 | |||
| 10.0 |
This table should be populated with your experimental data.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the activity of this compound.
Caption: Workflow for determining the optimal pH for inhibitor activity.
Caption: Inhibition of a uPA-mediated signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the optimal pH for trypsin activity? - Blog - Green Solutions [gsfertilizer.com]
- 3. Matriptase Activation, an Early Cellular Response to Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The optimal activity of a pseudozymogen form of recombinant matriptase under the mildly acidic pH and low ionic strength conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. (PDF) The optimal activity of a pseudozymogen form of recombinant matriptase under the mildly acidic pH and low ionic strength conditions (2010) | Kuniyo Inouye | 25 Citations [scispace.com]
Technical Support Center: Mitigating Cytotoxicity of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cellular assays?
This compound is a chemical compound.[1][2][3][4] While specific applications in cellular assays are not extensively documented in readily available literature, benzamidine and its derivatives are known as serine protease inhibitors.[5][6] Therefore, it is likely used in experiments to investigate pathways involving these enzymes.
Q2: I am observing high levels of cell death even at low concentrations of the compound. What are the potential causes?
High cytotoxicity at low concentrations can stem from several factors:
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO or ethanol, can be toxic to cells, especially at concentrations above 0.5%.[5]
-
Compound Instability: The compound may be unstable in your cell culture medium, leading to the formation of toxic byproducts.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
-
Suboptimal Cell Health: Unhealthy or high-passage number cells are more susceptible to chemical stressors.[5]
Q3: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?
Distinguishing between cytotoxicity and cytostasis is crucial for interpreting your results. A decrease in metabolic activity, as measured by assays like MTT, can indicate either effect.[7] To differentiate:
-
Cell Counting: A cytotoxic effect will lead to a reduction in the total cell number compared to the initial seeding density, whereas a cytostatic effect will result in a stable cell count over time.[7]
-
Apoptosis and Necrosis Assays: Using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can help identify the mode of cell death.[7]
Q4: My results with this compound are inconsistent between experiments. What could be the reason?
Inconsistent results are a common challenge in cell-based assays.[7] Key factors include:
-
Cell Passage Number: Use cells at a consistent and low passage number.[7]
-
Reagent Variability: Ensure consistency in media, serum, and compound batches.
-
Experimental Technique: Minor variations in incubation times, cell seeding density, and washing steps can impact results.
Troubleshooting Guide
Issue 1: High background cytotoxicity observed in vehicle control wells.
-
Question: I'm seeing significant cell death in my vehicle control (e.g., DMSO without the compound). What should I do?
-
Answer: This indicates that the solvent concentration is too high. The final concentration of DMSO in cell culture should ideally be ≤0.1% and not exceed 0.5%.[5] Prepare a more concentrated stock solution of your compound so that a smaller volume is needed for the final dilution in your assay.
Issue 2: Excessive cell death across all concentrations of the compound.
-
Question: Even my lowest concentration of this compound is causing widespread cell death. How can I find a non-toxic working concentration?
-
Answer: It is essential to perform a broad dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.[5] We recommend a logarithmic or half-log dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
Issue 3: Compound precipitation is observed in the culture medium.
-
Question: I noticed that the compound is precipitating out of solution in the wells. Could this be causing cytotoxicity?
-
Answer: Yes, compound precipitation can lead to uneven exposure and physical stress on the cells, contributing to cytotoxicity. To address this, you can try:
-
Lowering the final concentration: The precipitation may be due to supersaturation.
-
Increasing the serum concentration: Serum proteins can sometimes help to solubilize compounds.[5] Experiment with different serum percentages (e.g., 5% vs. 10%).
-
Using a different solvent: While DMSO is common, for some compounds, ethanol or other solvents may offer better solubility characteristics. Always include a vehicle control for any new solvent used.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (e.g., HEK-293)
| Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 50 | 48.9 | 7.1 |
| 100 | 22.1 | 5.9 |
| 250 | 5.4 | 3.3 |
Note: This is example data and should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration Range
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in your complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 250 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or Resazurin assay, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percent cell viability against the compound concentration to determine the IC50 value and the maximum non-toxic concentration.
Protocol 2: Differentiating Cytotoxic vs. Cytostatic Effects using Annexin V/PI Staining
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration and a concentration below the toxic threshold, alongside a vehicle control.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Interpretation: An increase in the populations of apoptotic and/or necrotic cells indicates a cytotoxic effect. A stable cell number with a high percentage of viable cells that is lower than the untreated control suggests a cytostatic effect.
Visualizations
Caption: Workflow for determining compound cytotoxicity.
Caption: Troubleshooting high cytotoxicity in cellular assays.
References
- 1. scbt.com [scbt.com]
- 2. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Potency of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride and Benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride and the well-characterized serine protease inhibitor, benzamidine hydrochloride. While extensive quantitative data is available for benzamidine, specific inhibitory constants for this compound are not readily found in publicly accessible literature, categorizing it primarily as a research chemical. This guide will summarize the known inhibitory activities of benzamidine, discuss the anticipated effects of the trifluoromethyl substitutions on the potency of this compound based on structure-activity relationship (SAR) principles, and provide detailed experimental protocols for assessing serine protease inhibition.
Introduction to Benzamidine-Based Serine Protease Inhibitors
Benzamidine and its derivatives are a well-established class of competitive inhibitors targeting serine proteases, a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and fibrinolysis.[1][2][3] These inhibitors function by binding to the active site of the serine protease, thereby preventing the binding and cleavage of their natural substrates. The positive charge of the amidinium group on the benzamidine core mimics the side chains of arginine and lysine, which are the primary cleavage sites for trypsin-like serine proteases.
Quantitative Comparison of Inhibitory Potency
Quantitative data on the inhibitory potency of benzamidine hydrochloride against several key serine proteases are well-documented. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibitor.
Table 1: Inhibitory Potency (Ki) of Benzamidine Hydrochloride Against Various Serine Proteases
| Enzyme | Ki (µM) |
| Trypsin | 19 - 35[4][5] |
| Thrombin | 220 - 320[4] |
| Plasmin | 350[4] |
| Factor Xa | 110[4] |
| Tryptase | 20[4] |
| uPA (urokinase-type Plasminogen Activator) | 97[4] |
Note: Ki values can vary between studies depending on the experimental conditions.
Unfortunately, specific Ki or IC50 values for This compound against these or other serine proteases are not available in the reviewed scientific literature.
Structure-Activity Relationship (SAR) and Predicted Potency of this compound
The addition of two trifluoromethyl (CF3) groups to the benzamidine ring at the 3 and 5 positions is expected to significantly alter its inhibitory properties. Based on established SAR principles for benzamidine derivatives, the following effects can be anticipated:
-
Increased Hydrophobicity: The trifluoromethyl groups are highly lipophilic. This increased hydrophobicity can enhance the binding of the inhibitor to hydrophobic pockets within the enzyme's active site, potentially leading to a lower Ki value and therefore, higher potency.[2]
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the CF3 groups can influence the electronic environment of the amidinium group, which might affect its interaction with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases.
-
Steric Factors: The size and shape of the trifluoromethyl groups will influence how the inhibitor fits into the active site. While potentially enhancing binding through hydrophobic interactions, they could also introduce steric hindrance that might be unfavorable for binding to some proteases.
Given these considerations, it is plausible that this compound could be a more potent and potentially more selective inhibitor for certain serine proteases compared to the parent benzamidine molecule. However, without experimental data, this remains a hypothesis.
Experimental Protocols
To determine and compare the inhibitory potency of these compounds, the following experimental protocol for measuring the inhibition constant (Ki) of a competitive inhibitor is typically employed.
Determination of the Inhibition Constant (Ki) for Trypsin
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate
-
Benzamidine hydrochloride
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and the inhibitors (benzamidine hydrochloride and this compound) in the appropriate buffer.
-
Assay Setup: In a cuvette, combine the Tris-HCl buffer, a fixed concentration of trypsin, and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to incubate for a set period (e.g., 5-10 minutes) to reach equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (BAEE).
-
Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE) over time using a spectrophotometer.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) in a Dixon plot.
-
Alternatively, perform a series of experiments with varying substrate concentrations for each fixed inhibitor concentration to generate Lineweaver-Burk plots.
-
The Ki can be determined from these plots. For competitive inhibition, the Ki is the absolute value of the x-intercept on the Dixon plot.
-
Signaling Pathways and Experimental Workflows
The inhibition of serine proteases can have significant effects on various biological signaling cascades. Below are diagrams illustrating the role of serine proteases in the blood coagulation cascade and a general workflow for screening protease inhibitors.
Caption: The Coagulation Cascade and Targets of Benzamidine Derivatives.
Caption: General workflow for screening and characterizing enzyme inhibitors.
Conclusion
Benzamidine hydrochloride is a well-characterized, moderately potent inhibitor of several serine proteases, with readily available quantitative data. In contrast, this compound is a less studied compound for which specific inhibitory potency data is lacking in the public domain. Based on structure-activity relationships, the trifluoromethyl substitutions are predicted to increase its hydrophobicity, which may lead to enhanced inhibitory potency and/or altered selectivity. However, empirical validation through rigorous enzymatic assays is essential to confirm these predictions. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative studies and elucidate the inhibitory profile of this compound and other novel benzamidine derivatives.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of halogenated inhaled anesthetics on voltage-gated Na+ channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Serine Protease Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of key serine protease inhibitors.
Serine proteases constitute a major class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to immunity and neural signaling. Their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention. This guide provides a comparative analysis of various serine protease inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We present key performance data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.
Comparative Performance of Serine Protease Inhibitors
The efficacy of a serine protease inhibitor is primarily quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions.
Below are tables summarizing the inhibitory activities of selected natural and synthetic serine protease inhibitors against various target proteases.
Natural Serine Protease Inhibitors (Serpins and Kunitz-type)
| Inhibitor | Class | Target Protease | Ki (nM) | IC50 (nM) |
| Alpha-1 Antitrypsin (A1AT) | Serpin | Neutrophil Elastase | ~0.1-1 | - |
| Antithrombin III (ATIII) | Serpin | Thrombin, Factor Xa | - | - |
| Aprotinin (BPTI) | Kunitz-type | Trypsin, Chymotrypsin | ~0.06 | - |
| Leupeptin | Peptide aldehyde | Trypsin, Plasmin | 2400-4100[1] | - |
Synthetic Serine Protease Inhibitors
| Inhibitor | Class | Target Protease | Ki (nM) | IC50 (nM) |
| AEBSF | Sulfonyl fluoride | Trypsin, Chymotrypsin | - | 39000 (for TMPRSS4)[2] |
| Nafamostat | Guanidinobenzoate | Hepsin, Trypsin | 0.53 (for Hepsin)[3] | 5.0 (for Hepsin)[3] |
| Sivelestat | Acylsulfonamide | Neutrophil Elastase | 44 | - |
| (2R)-N-(4-Carbamimidoylphenyl)-2-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]acetamide | Synthetic small molecule | Hepsin | - | 90.0, 190.0, 1290.0[3] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the comparative evaluation of serine protease inhibitors. Below are detailed methodologies for key experiments.
Determination of Inhibitory Constant (Ki) and IC50
This protocol outlines a common method for determining the inhibitory potency of a compound against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Test inhibitor compound
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer to a known concentration.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis constant (Km) of the substrate is known.[4]
-
In Vivo Efficacy Assessment in a Rodent Model of Pancreatitis
This protocol describes a general approach to evaluate the in vivo efficacy of a serine protease inhibitor in a caerulein-induced acute pancreatitis model in mice or rats.[5]
Animal Model:
-
Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal (i.p.) injections of caerulein, a cholecystokinin analogue.
Experimental Procedure:
-
Animal Groups:
-
Divide animals into at least three groups: a healthy control group, a pancreatitis group treated with vehicle, and a pancreatitis group treated with the test inhibitor.
-
-
Inhibitor Administration:
-
Administer the serine protease inhibitor or vehicle to the respective groups at a predetermined dose and route (e.g., intraperitoneal, intravenous, or oral) prior to or concurrently with pancreatitis induction.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of pancreatitis.
-
At a specified time point after induction, euthanize the animals and collect blood and pancreas tissue samples.
-
-
Outcome Measures:
-
Biochemical Analysis: Measure serum levels of amylase and lipase.
-
Histopathological Analysis: Process pancreas tissue for histological examination to assess edema, inflammation, and necrosis.
-
Protease Activity: Measure the activity of relevant serine proteases (e.g., trypsin, elastase) in pancreatic tissue homogenates.
-
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental processes.
Signaling Pathway: Protease-Activated Receptor (PAR) Activation
Serine proteases can act as signaling molecules by cleaving and activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6] This process plays a critical role in thrombosis, inflammation, and other physiological responses.
Caption: Activation of Protease-Activated Receptors (PARs) by serine proteases.
Experimental Workflow: Comparative Inhibitor Analysis
The following diagram illustrates a typical workflow for the comparative analysis of serine protease inhibitors.
Caption: Workflow for the preclinical evaluation of serine protease inhibitors.
Logical Relationship: Classification of Serine Protease Inhibitors
This diagram illustrates the classification of serine protease inhibitors based on their origin and mechanism of action.
Caption: Classification of serine protease inhibitors.
References
- 1. Transmembrane protease serine 6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Transmembrane protease serine 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Serine protease hepsin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated receptor - Wikipedia [en.wikipedia.org]
Navigating Trypsin Inhibition: A Comparative Guide to Alternatives for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
Performance Comparison of Trypsin Inhibitors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several common trypsin inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ. Therefore, direct comparison of absolute values should be approached with caution.
| Inhibitor | Type | Mechanism of Action | Ki | IC50 |
| Benzamidine | Small Molecule | Reversible Competitive | 19 µM[1] | - |
| Aprotinin | Peptide | Reversible Competitive | ~0.06 pM | - |
| Soybean Trypsin Inhibitor (SBTI) | Protein | Reversible Competitive | - | - |
| Leupeptin | Peptide | Reversible, transitions to covalent | - | - |
| AEBSF Hydrochloride | Small Molecule | Irreversible Covalent | - | - |
In-Depth Look at Trypsin Inhibition Alternatives
Small Molecule Inhibitors
Benzamidine and its Derivatives: Benzamidine is a classic, reversible competitive inhibitor of trypsin and other serine proteases.[1] Its amidine group mimics the side chain of arginine, allowing it to bind to the S1 pocket of the enzyme's active site. While its potency is moderate, its low molecular weight and well-understood mechanism make it a useful tool in many applications.
AEBSF Hydrochloride (Pefabloc SC®): As an irreversible inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) offers a distinct advantage when complete and sustained inhibition of trypsin activity is required. It covalently modifies the active site serine residue, leading to permanent inactivation.
Peptide and Protein Inhibitors
Aprotinin: A polypeptide isolated from bovine lung, aprotinin is a potent, reversible competitive inhibitor of trypsin and other serine proteases. Its high affinity for the active site results in a very low dissociation constant.
Soybean Trypsin Inhibitor (SBTI): A proteinaceous inhibitor from soybean, SBTI is a large molecule that forms a stable, stoichiometric complex with trypsin, effectively blocking its activity. It is a widely used and well-characterized trypsin inhibitor.
Leupeptin: This modified tripeptide is a reversible inhibitor of trypsin and other serine and cysteine proteases that can transition to a covalent interaction with the active site serine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for determining trypsin inhibition.
General Trypsin Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for measuring the inhibition of trypsin activity using a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., from bovine pancreas)
-
Inhibitor stock solution (of the compound to be tested)
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
In a 96-well plate or cuvette, add a defined amount of trypsin solution.
-
Add the various concentrations of the inhibitor to the trypsin solution and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., BApNA).
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 405-410 nm for p-nitroaniline release from BApNA).
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the inhibition mechanism and the Michaelis constant (Km) of the substrate are known.
Specific Protocol for Benzamidine Inhibition Assay
This protocol is adapted from a study on benzamidine-conjugated molecular glues.[2]
Reagents:
-
Trypsin: 20 nM in Tris-HCl buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
Benzamidine derivative solution: Various concentrations in Tris-HCl buffer
-
Substrate: N-p-tosyl-L-arginine methyl ester hydrochloride (TAME), final concentration 1 mM in Tris-HCl buffer
Procedure:
-
To the trypsin solution, add the benzamidine derivative solution.
-
Incubate the mixture at 25°C for 1 minute.
-
Add the TAME substrate solution to the mixture.
-
Monitor the increase in absorbance at 247 nm for 1 minute.
-
Determine the trypsin activity based on pseudo-first-order reaction kinetics and normalize it to the activity of untreated trypsin to calculate the percentage of inhibition.
Visualizing the Landscape of Trypsin Activity and Inhibition
To better understand the context of trypsin inhibition, the following diagrams illustrate a key signaling pathway involving trypsin and a typical experimental workflow for assessing inhibitors.
Caption: A simplified diagram of the trypsin-PAR2 signaling pathway.
Caption: A generalized workflow for determining trypsin inhibitor potency.
References
A Comparative Guide to the Structure-Activity Relationship of Benzamidine Analogues as Antimicrobial Agents
Benzamidine and its analogues are a class of compounds recognized for their therapeutic potential, acting as inhibitors for a variety of serine proteases, including trypsin and thrombin.[1][2] This guide provides a comparative analysis of recently synthesized benzamidine analogues, with a focus on their structure-activity relationships (SAR) as antimicrobial agents, particularly against pathogens implicated in periodontal disease.
Comparative Antimicrobial Activity of Novel Benzamidine Analogues
Recent studies have focused on the synthesis of novel imino bases of benzamidine and their subsequent evaluation as antimicrobial agents.[3][4][5][6] The core structure was modified by reacting different aromatic aldehydes with 2-(4-carbamimidoylphenoxy) acetohydrazide, leading to a series of analogues (4a-c).[3][6] The antimicrobial potential of these compounds was assessed against a panel of pathogens known to contribute to periodontal disease.[3]
The synthesized analogues demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL against the tested pathogens.[3][4][6] Notably, some of the novel compounds exhibited greater efficacy than standard antibiotics used as controls in the study.[7] For instance, imino bases 4a and 4b showed better inhibition of P. aeruginosa than the standard antibiotic.[7] The data also suggests that the presence of electron-withdrawing groups, such as NO2 and Cl at the para position of the benzyl ring, contributes to significant MIC and Minimum Bactericidal Concentration (MBC) values.
A summary of the antimicrobial activity for a selection of these novel benzamidine analogues is presented below.
| Compound | R-group (Substituent) | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
| 4a | 4-NO2 | P. gingivalis | 31.25 | 62.5 |
| E. coli | 62.5 | 125 | ||
| S. aureus | 62.5 | 125 | ||
| S. epidermidis | 125 | 250 | ||
| S. pyogenes | 125 | >250 | ||
| P. aeruginosa | 62.5 | 125 | ||
| 4b | 4-Cl | P. gingivalis | 62.5 | 125 |
| E. coli | 125 | 250 | ||
| S. aureus | 125 | 250 | ||
| S. epidermidis | 125 | 250 | ||
| S. pyogenes | 125 | >250 | ||
| P. aeruginosa | 62.5 | 125 | ||
| 4c | 4-OCH3 | P. gingivalis | 62.5 | 125 |
| E. coli | 125 | 250 | ||
| S. aureus | 125 | 250 | ||
| S. epidermidis | 125 | >250 | ||
| S. pyogenes | 125 | >250 | ||
| P. aeruginosa | 125 | 250 |
In addition to their antimicrobial effects, the cytotoxicity of these novel benzamidine analogues was evaluated against HEK 293 cells. All tested analogues exhibited weak cytotoxicity at a concentration of 7.81 µg/mL, which was comparable to the cytotoxicity of chlorhexidine at 0.2%.[3][4][6] This favorable safety profile, coupled with their significant antimicrobial activity, underscores their potential for application in the treatment of periodontitis.[3][6]
Experimental Protocols
The evaluation of the antimicrobial and cytotoxic properties of the benzamidine analogues involved the following methodologies:
Synthesis of Novel Benzamidine Analogues (NBA): The synthesis involved a multi-step process starting from 4-hydroxybenzene carboximidamide.[3][6] This was converted to ethyl 2-(4-carbamimidoylphenoxy) acetate, followed by hydrazination to yield 2-(4-carbamimidoylphenoxy) acetohydrazide.[3][6] The final novel imino bases of benzamidine (4a–c) were synthesized by reacting the acetohydrazide derivative with different aromatic aldehydes.[3][6] The synthesized compounds were characterized using FTIR, 1H NMR, 13C NMR, and mass spectrometry.[3][6]
Caption: General synthesis scheme for novel benzamidine analogues.
Antimicrobial Susceptibility Testing (Micro Broth Dilution Method): The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds were determined using the micro broth dilution method.[3][6] The tested pathogens included P. gingivalis, E. coli, S. aureus, S. epidermidis, P. aeruginosa, and S. pyogenes.[7]
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assay (MTT Assay): The cytotoxicity of the novel benzamidine analogues was assessed against human embryonic kidney (HEK) 293 cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6][8]
Structure-Activity Relationship Insights
The preliminary SAR studies on these novel benzamidine analogues suggest that the nature of the substituent on the aromatic aldehyde plays a crucial role in their antimicrobial activity.
Caption: SAR of benzamidine analogues.
The presence of electron-withdrawing groups like nitro (NO2) and chloro (Cl) at the para-position of the benzyl ring appears to enhance the antimicrobial potency, as seen in compounds 4a and 4b. In contrast, the presence of an electron-donating group like methoxy (OCH3) in compound 4c resulted in slightly reduced or similar activity compared to the halogen-substituted analogue.
Benzamidine Analogues as Anticoagulants
Beyond their antimicrobial properties, benzamidine derivatives are well-established as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, making them attractive candidates for the development of novel anticoagulants.[9][10][11] The benzamidine moiety itself serves as a potent P1 ligand that binds to the S1 pocket of Factor Xa.[9] Structure-based drug design efforts have focused on replacing the benzamidine group with less basic mimics to improve pharmacokinetic profiles, leading to the discovery of potent and orally bioavailable Factor Xa inhibitors.[9] One such example is SQ311, which utilizes a 1-aminoisoquinoline as the P1 ligand and exhibits a Ki of 0.33 nM for Factor Xa.[9]
Caption: Inhibition of Factor Xa by benzamidine analogues in the coagulation cascade.
The development of direct oral anticoagulants (DOACs) has been influenced by benzamidine-based compounds. For example, dabigatran, a direct thrombin inhibitor, was developed from a series of molecules structurally similar to a benzamidine-based inhibitor of serine proteases.[12] This highlights the versatility of the benzamidine scaffold in designing inhibitors for different enzymes within the coagulation pathway.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]
- 12. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Serine Protease Landscape: A Comparative Profile of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride, a compound of interest in protease inhibition, against its parent compound, benzamidine, and outlines the experimental framework for determining its specific inhibitory profile.
Cross-Reactivity Profile of Benzamidine Hydrochloride
To establish a baseline for comparison, the following table summarizes the known inhibition constants (Ki) of benzamidine hydrochloride against a panel of common serine proteases. This data highlights the broad-spectrum inhibitory nature of the parent compound.
| Enzyme | Common Function | Inhibition Constant (Ki) of Benzamidine Hydrochloride (µM) |
| Trypsin | Digestion, protein processing | 19 - 21[1] |
| Thrombin | Blood coagulation | 220 - 320[2] |
| Plasmin | Fibrinolysis | 350 |
| Tryptase | Mast cell mediator | 20[2] |
| Urokinase-type Plasminogen Activator (uPA) | Fibrinolysis, cell migration | 97[2] |
| Factor Xa | Blood coagulation | 110[2] |
| Tissue-type Plasminogen Activator (tPA) | Fibrinolysis | 750[2] |
Expected Impact of 3,5-Bis(trifluoromethyl) Substitution
The introduction of two trifluoromethyl groups at the 3 and 5 positions of the benzene ring is a common strategy in medicinal chemistry to enhance the potency and selectivity of a compound. Here’s a breakdown of the anticipated effects:
-
Increased Hydrophobicity: The trifluoromethyl groups will significantly increase the lipophilicity of the molecule. This can lead to stronger hydrophobic interactions with non-polar residues in the S1 binding pocket of target proteases, potentially resulting in a lower Ki value (higher potency).
-
Altered Electrostatic Interactions: The strong electron-withdrawing nature of the trifluoromethyl groups will decrease the pKa of the amidine group. This could influence the strength of the salt bridge interaction with the key aspartate residue at the bottom of the S1 pocket, a critical interaction for benzamidine binding.
-
Modified Selectivity: The altered size, shape, and electronic properties of the substituted ring may favor binding to certain proteases over others, leading to a different selectivity profile compared to the parent benzamidine. For instance, the bulky trifluoromethyl groups might sterically hinder binding to proteases with smaller S1 pockets.
To definitively characterize the cross-reactivity profile of this compound, experimental determination of its Ki values against a panel of relevant proteases is essential.
Experimental Protocols
The following are detailed methodologies for determining the inhibition constants (IC50 and Ki) of a test compound like this compound.
Determination of IC50 (Half-Maximal Inhibitory Concentration)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease of interest (e.g., trypsin, thrombin).
-
Specific chromogenic or fluorogenic substrate for the chosen protease.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, containing CaCl2 if required).
-
This compound (test inhibitor).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.
-
Add a fixed concentration of the enzyme to each well of the 96-well plate, except for the blank controls.
-
Add the serially diluted inhibitor to the respective wells. Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (blank).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding a fixed concentration of the substrate to all wells.
-
Monitor the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Ki (Inhibition Constant)
The Ki value provides a more accurate measure of the inhibitor's potency and is independent of the substrate concentration. It is typically determined from the IC50 value using the Cheng-Prusoff equation or through kinetic studies (e.g., Dixon or Lineweaver-Burk plots).
Using the Cheng-Prusoff Equation (for competitive inhibition):
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate used in the IC50 determination.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
Experimental Workflow for Ki Determination:
Caption: Workflow for determining the inhibition constant (Ki).
Signaling Pathway Context: The Coagulation Cascade
To illustrate the physiological relevance of inhibiting serine proteases, the following diagram shows a simplified representation of the coagulation cascade, where several serine proteases, including thrombin and Factor Xa, play a crucial role.
Caption: Simplified diagram of the blood coagulation cascade.
By systematically evaluating the inhibitory activity of this compound against a panel of serine proteases, researchers can build a comprehensive cross-reactivity profile. This data is critical for advancing our understanding of its therapeutic potential and for guiding future drug development efforts.
References
Confirming the Binding Mode of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride to Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride and its interaction with its putative target, serine proteases. Due to the absence of specific crystallographic data for this compound, its binding mode is inferred from the well-established interactions of analogous benzamidine derivatives. This document outlines the hypothesized binding mechanism, compares it with alternative inhibitors, and provides detailed experimental protocols to empirically validate these predictions.
Target Profile: Serine Proteases
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad composed of serine, histidine, and aspartate residues in their active site. These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity, making them significant targets for drug development. A key feature of many serine proteases, such as trypsin and thrombin, is the "S1 specificity pocket," a deep, negatively charged cleft that preferentially binds positively charged residues like arginine and lysine.
Hypothesized Binding Mode of this compound
Benzamidine and its derivatives are well-documented competitive inhibitors of serine proteases.[1] The positively charged amidinium group of these inhibitors mimics the side chains of natural substrates (arginine and lysine) and forms a salt bridge with the carboxylate group of an aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).
It is hypothesized that this compound binds to the active site of serine proteases in a similar manner. The core benzamidine scaffold is expected to occupy the S1 specificity pocket, with the amidinium group forming a key electrostatic interaction with the conserved aspartate residue. The bulky and highly electronegative trifluoromethyl groups at the 3 and 5 positions of the phenyl ring are likely to engage in additional hydrophobic and/or halogen bonding interactions within the active site, potentially enhancing binding affinity and specificity compared to unsubstituted benzamidine.
Comparison with Alternative Serine Protease Inhibitors
The effectiveness of this compound as a serine protease inhibitor can be benchmarked against other known inhibitors. These alternatives vary in their chemical nature, binding mechanisms, and specificity profiles.
| Inhibitor Class | Example Compound | Mechanism of Action | Known Target(s) | Reported Ki (Trypsin) |
| Substituted Benzamidines | 3,5-Bis(trifluoromethyl)benzamidine HCl | Competitive (Hypothesized) | Serine Proteases (e.g., Trypsin, Thrombin) | To be determined |
| Unsubstituted Benzamidines | Benzamidine | Competitive | Trypsin, Plasmin, Thrombin[1] | ~18 µM |
| Bis-benzamidines | Pentamidine | Competitive | Trypsin, Plasmin, Factor Xa[2][3] | ~2.1 µM (for plasmin) |
| Sulfonyl Fluorides | Phenylmethylsulfonyl fluoride (PMSF) | Irreversible (Covalent) | Serine and Cysteine Proteases[4] | Not applicable |
| Peptide Aldehydes | Leupeptin | Reversible (Transition-state analog) | Serine and Cysteine Proteases[4] | ~4 µM |
| Natural Protein Inhibitors | Aprotinin (BPTI) | Competitive (Tight binding) | Trypsin, Chymotrypsin, Plasmin | ~6 pM |
Experimental Protocols for Binding Mode Confirmation
To empirically validate the hypothesized binding mode and determine the inhibitory potency of this compound, the following experimental protocols are recommended.
Determination of Inhibition Constant (Ki)
This experiment quantifies the binding affinity of the inhibitor to the target enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. For a competitive inhibitor, the apparent Km for the substrate will increase, while Vmax remains unchanged. The Ki is calculated from the IC50 value (the inhibitor concentration that causes 50% inhibition) using the Cheng-Prusoff equation.[5]
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate and serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, substrate at a concentration close to its Km, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the enzyme to each well.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[5]
X-ray Crystallography
This technique provides high-resolution structural information of the enzyme-inhibitor complex, directly visualizing the binding mode.
Principle: A high-quality crystal of the serine protease is soaked with the inhibitor, or the complex is co-crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex is determined.[6]
Materials:
-
Highly purified and concentrated serine protease
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Crystallization: Screen for crystallization conditions of the protease alone to obtain well-diffracting crystals.
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protease crystals to a solution containing the inhibitor and allow it to diffuse into the crystal.
-
Co-crystallization: Mix the protease and inhibitor prior to setting up crystallization trials.
-
-
Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Data Collection: Mount the crystal in a cryo-stream and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model of the protein-inhibitor complex into the electron density and refine the structure to high resolution.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. biocompare.com [biocompare.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride Against Commercial Serine Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, the benzamidine scaffold serves as a foundational structural motif for competitive inhibitors that target the S1 pocket of enzymes like trypsin and thrombin. This guide provides a comparative analysis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride, a compound of interest due to its unique electronic and steric properties, against established commercial serine protease inhibitors.
While direct experimental data on the inhibitory potency of this compound is not extensively available in public literature, its structural features—specifically the two electron-withdrawing trifluoromethyl groups—suggest a significant potential for high-affinity binding. Structure-activity relationship (SAR) studies on benzamidine derivatives have consistently shown that hydrophobicity and the electronic environment of the phenyl ring are critical determinants of inhibitory activity.[1][2] The trifluoromethyl groups are expected to enhance hydrophobic interactions within the S1 pocket and modulate the pKa of the amidine group, potentially leading to strong and selective inhibition.
This guide, therefore, presents a comparative overview based on the established activities of well-characterized commercial inhibitors, providing a framework for the potential positioning of this compound as a potent serine protease inhibitor.
Quantitative Comparison of Serine Protease Inhibitors
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of several commercially available serine protease inhibitors against the key serine proteases, trypsin and thrombin. These values provide a quantitative basis for comparing inhibitor potency.
Table 1: Inhibitory Potency (Ki) Against Trypsin and Thrombin
| Inhibitor | Target Enzyme | Ki (µM) |
| This compound | Trypsin, Thrombin | Hypothesized to be potent |
| Benzamidine hydrochloride | Trypsin | 19[3] |
| Thrombin | 220 | |
| Leupeptin | Trypsin | 0.035[4] |
| Thrombin | - | |
| Aprotinin | Trypsin | 0.00006 (Kd)[4] |
| Thrombin | - | |
| Argatroban | Thrombin | 0.019[3] |
| Dabigatran | Thrombin | 0.0045[3] |
Note: The inhibitory potential of this compound is hypothesized based on the known structure-activity relationships of benzamidine derivatives.[1][2] Experimental validation is required.
Table 2: Inhibitory Potency (IC50) Against Trypsin and Thrombin
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | Trypsin, Thrombin | Hypothesized to be potent |
| Nafamostat | Trypsin | 0.05[5] |
| Thrombin | - | |
| Camostat | Trypsin | 0.05[5] |
| Thrombin | - | |
| Sivelestat | Neutrophil Elastase | 0.044[4] |
| Argatroban | Thrombin | 0.038[3] |
| Dabigatran | Thrombin | 0.00261[3] |
| Thrombin inhibitor 5 | Thrombin | 0.1 - 1[6] |
Note: The inhibitory potential of this compound is hypothesized. Experimental determination of its IC50 is necessary for a direct comparison.
Signaling Pathway and Inhibition Mechanism
Serine proteases, such as trypsin and thrombin, are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site. The catalytic serine acts as a nucleophile to hydrolyze peptide bonds. Benzamidine-based inhibitors function as competitive inhibitors by mimicking the arginine or lysine side chains of natural substrates, thereby binding to the S1 specificity pocket of the protease.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. The following are detailed methodologies for key experiments.
Trypsin Inhibition Assay (Colorimetric)
This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by trypsin.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or similar chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of trypsin solution to each well.
-
Add varying concentrations of the inhibitor to the test wells and buffer to the control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 253 nm for BAEE) in kinetic mode for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
-
Thrombin Inhibition Assay (Fluorometric)
This protocol employs a fluorogenic substrate that releases a fluorescent product upon cleavage by thrombin.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Thrombin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the test inhibitors at various concentrations to the designated wells.
-
Add the thrombin solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[7]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 350 nm and emission at 450 nm) in kinetic mode for 30-60 minutes at 37°C.[7]
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition and subsequently the IC50 and/or Ki values as described for the trypsin assay.
-
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thrombin inhibitor 5 | 328108-09-4 | MOLNOVA [molnova.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
No Publicly Available Data on the In Vitro and In Vivo Efficacy of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the in vitro or in vivo efficacy of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride were identified. The current body of public research does not contain experimental data on the biological activity, mechanism of action, or therapeutic potential of this specific compound.
Efforts to locate information on the biological effects of this compound have yielded results limited to its availability from chemical suppliers. While the foundational structure of benzamidine is known to exhibit properties as a serine protease inhibitor, and other molecules incorporating the 3,5-bis(trifluoromethyl)phenyl group have been investigated for various therapeutic applications, including as potential CETP and cholinesterase inhibitors, there is a notable absence of research focused specifically on this compound.
This lack of published data prevents a comparative analysis of its efficacy against other compounds, as well as the creation of detailed experimental protocols and signaling pathway diagrams as requested. The scientific community has not yet published research that would provide the necessary quantitative data for such a guide.
Therefore, a comparison guide on the in vitro and in vivo efficacy of this compound cannot be generated at this time. Researchers and drug development professionals interested in this compound would need to conduct foundational in vitro and in vivo studies to determine its biological properties and potential therapeutic applications.
A Head-to-Head Comparison of Trifluoromethylated Benzamidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of trifluoromethylated benzamidine derivatives, supported by experimental data. This class of compounds has garnered significant interest for its therapeutic potential, largely due to the influence of the trifluoromethyl (CF3) group on molecular properties.
The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make trifluoromethylated benzamidines attractive candidates in drug discovery programs targeting a range of diseases. This guide provides a comparative analysis of their performance as enzyme inhibitors and antimicrobial agents, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway they modulate.
Quantitative Performance Data
The biological activity of trifluoromethylated benzamidine derivatives is summarized below. The data is compiled from various studies to provide a comparative overview of their potency against different targets.
Inhibition of Serine Proteases
| Compound | Target Enzyme | Inhibition Constant (Ki) in µM |
| Benzamidine | Trypsin | 35 |
| Benzamidine | Plasmin | 350 |
| Benzamidine | Thrombin | 220 |
Note: The Ki values for benzamidine are provided as a reference. The inhibitory activity of trifluoromethylated derivatives will vary based on the position of the CF3 group.
Antimicrobial Activity
Trifluoromethylated benzamidine and related derivatives have demonstrated promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound Derivative | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | Staphylococcus aureus | Positive | 0.5 | |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | Escherichia coli | Negative | 1 | |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | Staphylococcus aureus | Positive | 1 | |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | Escherichia coli | Negative | 16 | |
| Bromo and trifluoromethyl substituted pyrazole | S. aureus (MRSA) | Positive | 0.78 | [1] |
| Bromo and trifluoromethyl substituted pyrazole | S. epidermidis | Positive | 1.56 | [1] |
| Bromo and trifluoromethyl substituted pyrazole | E. faecium | Positive | 0.78 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of trifluoromethylated benzamidine derivatives.
Serine Protease Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against serine proteases using a chromogenic substrate.
Materials:
-
Serine protease (e.g., trypsin, thrombin, plasmin)
-
Specific chromogenic substrate for the chosen protease
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Test compounds (trifluoromethylated benzamidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the absorbance change over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the inhibitor concentration that causes 50% inhibition (IC50) and, if applicable, calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten kinetics for competitive inhibition).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Prepare a standardized bacterial inoculum and dilute it to the final concentration for testing.
-
Add the bacterial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental setups are essential for clear communication in scientific research. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride: A Guide for Laboratory Professionals
The responsible disposal of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for mitigating risks associated with this halogenated organic compound.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is imperative to consult its Safety Data Sheet (SDS). While a specific SDS was not found in the search results, data from structurally similar compounds, such as 4-(Trifluoromethyl)benzamidine Hydrochloride and other halogenated organics, indicate several potential hazards. This chemical should be handled as a hazardous substance.
Assumed Hazard Profile:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Environmental Hazard: Halogenated compounds can be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal to prevent exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[3] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[3][4] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous waste and arrange for collection by a licensed environmental disposal company.[4] Do not dispose of this chemical down the drain or in regular trash. [4][5]
Step 1: Waste Segregation Proper segregation is the most critical step in chemical waste management. This compound is a halogenated organic compound .[6][7]
-
Designate a Halogenated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste".[6][8]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[8][9] Keeping these streams separate can significantly reduce disposal costs and complexity.[9] Also, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[10][11]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated weigh paper, gloves, pipette tips) in a designated solid hazardous waste container.[4] Collect solutions of the compound in a designated liquid halogenated waste container. Keep aqueous and organic solvent waste streams separate.
Step 2: Waste Collection
-
Transfer: Carefully transfer the waste chemical into the designated hazardous waste container. If it is a solid, avoid creating dust.[2] All handling of the waste should be conducted in a chemical fume hood.[9]
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all constituents and their approximate percentages.[9][12] The label must be affixed to the container before the first drop of waste is added.[8]
Step 3: Storage
-
Container Sealing: Keep the waste container tightly sealed when not in use.[8][9]
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA), such as a safety cabinet or under a fume hood.[5][9] The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.[5]
-
Secondary Containment: Store the collection container within secondary containment to prevent spills.[9]
Step 4: Final Disposal
-
Monitor Fill Level: Do not fill waste containers beyond 90% of their capacity.[13] For many labs, it is standard practice to request pickup when the container is three-quarters full.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal facility to arrange for collection.[4][9]
-
Provide Documentation: Supply the disposal company with the SDS for the compound or a complete list of the waste container's contents.[4]
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure it is well-ventilated.[3]
-
Wear PPE: Don appropriate PPE before attempting cleanup.
-
Containment: For liquid spills, use an inert absorbent material (e.g., Chemizorb®, vermiculite) to contain the spill.[9] For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Cleanup: Collect the spilled material and absorbent into a labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If exposure occurs, flush the affected area with copious amounts of water and seek immediate medical attention.[2]
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. scbt.com [scbt.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. ethz.ch [ethz.ch]
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
Essential Safety and Operational Guide for
3,5-Bis(trifluoromethyl)benzamidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling this compound (CAS RN: 97603-94-6). The following procedural guidance is designed to answer specific operational questions, ensuring safe handling and disposal.
Personal Protective Equipment (PPE)
Given the nature of this halogenated organic compound, a stringent PPE protocol is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical splash goggles | Must be worn at all times to protect against splashes and airborne particles.[4] |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves frequently and immediately after any contamination.[1] |
| Body Protection | Laboratory coat or disposable gown | A lab coat should be worn to protect clothing. For procedures with a higher risk of splashes, a disposable gown is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Use a dust respirator when handling the solid form to avoid inhalation.[5] Work in a well-ventilated area, preferably a chemical fume hood.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[4]
-
Don all required PPE as outlined in the table above.
2. Handling the Solid Compound:
-
When weighing or transferring the solid, use caution to avoid creating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Keep the container tightly sealed when not in use.
3. Solution Preparation:
-
Slowly add the solid to the desired solvent in a fume hood.
-
If the solvent is volatile, ensure adequate ventilation.
-
Clearly label the resulting solution with the compound name, concentration, and date.
4. Post-Handling:
-
Wipe down the work surface with an appropriate solvent to decontaminate it.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[6]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8]
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled hazardous waste container for halogenated organic compounds.[9]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[9][10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.
-
Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and minimize costs.[8][10]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. ocpinfo.com [ocpinfo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
